cIAP1 Ligand-Linker Conjugates 8
Descripción
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Propiedades
Fórmula molecular |
C39H52N4O8 |
|---|---|
Peso molecular |
704.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2S,3R)-4-[[(2R)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m0/s1 |
Clave InChI |
NEFJJLSTXCBUOY-LIVOIKKVSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)NCCOCCOCCOCCN)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canónico |
CC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Structure and Function of cIAP1 Ligand-Linker Conjugate 8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of cIAP1 Ligand-Linker Conjugate 8, a key component in the development of targeted protein degraders.
Core Concepts: An Introduction to cIAP1-Mediated Protein Degradation
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a critical role in cell signaling and survival.[1] The recruitment of cIAP1 to specific proteins of interest (POIs) can trigger their ubiquitination and subsequent degradation by the proteasome. This process forms the basis of a powerful therapeutic strategy known as targeted protein degradation.
Technologies like SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) utilize chimeric molecules that bring cIAP1 into close proximity with a target protein.[2] These chimeric molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase (in this case, a cIAP1 ligand), and a chemical linker that connects the two.[2] cIAP1 Ligand-Linker Conjugate 8 is a pre-designed building block consisting of a cIAP1 ligand attached to a flexible linker, intended for conjugation to a ligand of a target protein.
Structure of cIAP1 Ligand-Linker Conjugate 8
cIAP1 Ligand-Linker Conjugate 8 is a chemical entity that incorporates a ligand for the E3 ubiquitin ligase cIAP1 and a PROTAC linker.[3][4] This conjugate is designed for the synthesis of SNIPERs.[3][4] The specific structure of the cIAP1 ligand is based on a derivative of LCL161, a known IAP antagonist. The linker is a polyethylene (B3416737) glycol (PEG)-based chain, which provides flexibility and appropriate length to facilitate the formation of a ternary complex between cIAP1, the PROTAC, and the target protein.
Chemical Properties:
| Property | Value |
| Molecular Formula | C39H52N4O8 |
| Molecular Weight | 704.85 g/mol |
Mechanism of Action
The primary function of a PROTAC or SNIPER incorporating cIAP1 Ligand-Linker Conjugate 8 is to induce the degradation of a specific target protein. The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: The bifunctional molecule simultaneously binds to the target protein (via its specific ligand) and to cIAP1 (via the ligand from Conjugate 8). This results in the formation of a POI-PROTAC-cIAP1 ternary complex.
-
Ubiquitination: Within this ternary complex, the E3 ligase activity of cIAP1 is harnessed to catalyze the transfer of ubiquitin molecules to the surface of the target protein. This process typically results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into smaller peptides.
-
Recycling of the PROTAC: The PROTAC molecule is not degraded in this process and can subsequently engage another target protein and cIAP1 molecule, acting catalytically to induce multiple rounds of degradation.
This targeted degradation offers a distinct advantage over traditional inhibition, as it leads to the complete removal of the target protein, potentially resulting in a more profound and sustained biological effect.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize cIAP1-based protein degraders.
Synthesis of a Target Protein Degrader Using cIAP1 Ligand-Linker Conjugate 8
Objective: To conjugate cIAP1 Ligand-Linker Conjugate 8 to a ligand for a protein of interest (POI-ligand) containing a suitable reactive group (e.g., a carboxylic acid).
Materials:
-
cIAP1 Ligand-Linker Conjugate 8 (with a terminal amine on the linker)
-
POI-ligand with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Activation of POI-ligand: Dissolve the POI-ligand with a carboxylic acid in anhydrous DMF. Add DCC and NHS (typically 1.1-1.2 equivalents of each relative to the POI-ligand). Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-ester.
-
Coupling Reaction: In a separate flask, dissolve cIAP1 Ligand-Linker Conjugate 8 in anhydrous DMF. Add the activated NHS-ester of the POI-ligand to this solution. Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the final PROTAC molecule.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (and a DMSO vehicle control) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the degradation as a percentage relative to the vehicle-treated control.
Cell Viability Assay
Objective: To assess the effect of the PROTAC on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density. Allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the half-maximal inhibitory concentration (IC50) value.
Visualizations
The following diagrams illustrate key concepts related to the function of cIAP1 Ligand-Linker Conjugate 8.
Caption: General mechanism of action for a PROTAC utilizing a cIAP1 ligand.
References
discovery and synthesis of cIAP1 Ligand-Linker Conjugates 8
An In-depth Technical Guide to the Discovery and Synthesis of cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in drug discovery, particularly in oncology. As an E3 ubiquitin ligase, cIAP1 is a key regulator of apoptosis and immune signaling pathways.[1] The development of cIAP1 ligand-linker conjugates, a class of molecules known as Proteolysis Targeting Chimeras (PROTACs) or Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), represents a novel therapeutic strategy.[2][3] These bifunctional molecules are designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), offering a powerful tool to eliminate disease-causing proteins.[4][5]
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of cIAP1 ligand-linker conjugates. While the specific compound "cIAP1 Ligand-Linker Conjugate 8" is a commercially available research chemical with limited publicly available discovery data, this document will detail the principles and methodologies applicable to this class of molecules, drawing from seminal and recent literature.
Core Concepts of cIAP1-Based Protein Degradation
cIAP1-based degraders are heterobifunctional molecules comprising three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits the cIAP1 E3 ligase, and a chemical linker that connects the two.[5] The mechanism of action involves the formation of a ternary complex between the POI, the degrader molecule, and cIAP1.[4] This proximity induces the ubiquitination of the POI by cIAP1, marking it for degradation by the 26S proteasome.[6] An interesting feature of SNIPERs is that they often induce the simultaneous degradation of cIAP1 itself through auto-ubiquitination, which can contribute to their therapeutic effect, especially in cancers where IAPs are overexpressed.[3][7]
Data Presentation: Properties of cIAP1-Based Degraders
Table 1: Binding Affinities of IAP Ligands
| Ligand | cIAP1 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Reference |
| Smac Mimetic 1 | <10 | >9000 | [8] |
| Smac Mimetic 2 | <10 | 20 | [8] |
| LCL161 | 16 | 48 | [9] |
| MV1 | 5.8 (KD) | N/A | [6] |
| Bestatin-Methyl Ester | N/A | N/A | [6] |
Table 2: Biological Activity of Representative cIAP1-Based PROTACs/SNIPERs
| Degrader Name | Target Protein | IAP Ligand | DC50 (nM)a | Cell Line | Reference |
| SNIPER(ER)-87 | ERα | LCL161 derivative | <100 | MCF-7 | [10] |
| SNIPER(ABL)-39 | BCR-ABL | LCL161 derivative | ~100 | K562 | [9] |
| Compound 8a | BCL-XL | IAP antagonist 1 | ~100 | MyLa 1929 | [11] |
| RIPK1 Degrader 18 | RIPK1 | IAP Ligand | 274.4 | I2.1 cells | [12] |
aDC50 is the concentration of the degrader that induces 50% degradation of the target protein.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of cIAP1 ligand-linker conjugates. Below are protocols for key experiments.
Synthesis of a Generic cIAP1 Ligand-Linker Conjugate
This protocol describes a general strategy for synthesizing a cIAP1-based degrader, where a POI ligand with a suitable attachment point (e.g., a free amine or carboxylic acid) is coupled to a cIAP1 ligand-linker building block.
Materials:
-
POI ligand with a reactive handle
-
cIAP1 ligand-linker intermediate (e.g., with a terminal carboxylic acid or activated ester)
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Preparation of cIAP1 Ligand-Linker Intermediate: Synthesize or procure a cIAP1 ligand (e.g., an LCL161 derivative) functionalized with a linker (e.g., a PEG chain) that has a terminal reactive group.[9]
-
Coupling Reaction:
-
Dissolve the POI ligand (1.0 eq) and the cIAP1 ligand-linker intermediate (1.1 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC or flash column chromatography to yield the final cIAP1 ligand-linker conjugate.
-
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Protein Degradation
This assay is used to quantify the reduction in the levels of the target protein following treatment with the degrader.
Materials:
-
Cultured cells expressing the POI
-
cIAP1 ligand-linker conjugate
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI, cIAP1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the cIAP1 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI and cIAP1 band intensities to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Cell Viability Assay
This assay measures the effect of the degrader on cell proliferation and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
cIAP1 ligand-linker conjugate
-
Cell culture medium and supplements
-
96-well plates
-
Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the cIAP1 degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for cIAP1-based protein degraders (SNIPERs).
Experimental Workflow
Caption: A typical workflow for the development of cIAP1 ligand-linker conjugates.
Logical Relationship: Linker Optimization
Caption: Logical relationships in the linker optimization process for cIAP1 degraders.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of RIPK1-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of cIAP1 BIR Domains in PROTAC Function: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the function of the Baculoviral IAP Repeat (BIR) domains of the cellular inhibitor of apoptosis protein 1 (cIAP1) in the context of Proteolysis Targeting Chimera (PROTAC) technology. موجز for researchers, scientists, and drug development professionals, this document outlines the current understanding of cIAP1-mediated protein degradation, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular mechanisms.
Introduction to cIAP1-Recruiting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC typically consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] cIAP1 has emerged as a valuable E3 ligase for PROTAC-mediated degradation due to its role in cellular signaling and apoptosis.[2] cIAP1-recruiting PROTACs induce the formation of a ternary complex between the PROTAC, the target protein, and cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
The cIAP1 protein contains three distinct BIR domains (BIR1, BIR2, and BIR3), a CARD domain, and a RING E3 ligase domain.[3] The BIR domains are crucial for protein-protein interactions and are the primary sites of engagement for PROTACs. Understanding the specific roles of each BIR domain is paramount for the rational design of potent and selective cIAP1-recruiting PROTACs.
The Functional Diversification of cIAP1 BIR Domains in PROTAC Engagement
Current research indicates a functional specialization among the cIAP1 BIR domains, with the BIR3 domain playing a central role in the mechanism of action of most reported cIAP1-recruiting PROTACs.
-
BIR3 Domain: The Primary PROTAC Binding Site: The vast majority of cIAP1-recruiting PROTACs utilize ligands that mimic the endogenous cIAP1 ligand, Second Mitochondria-derived Activator of Caspases (Smac).[4][5] Smac mimetics are known to bind with high affinity to the BIR3 domain of cIAP1.[4][5] This interaction is critical for inducing a conformational change in cIAP1 that promotes its E3 ligase activity and the subsequent ubiquitination of the target protein.[2] The binding of Smac mimetics to the BIR3 domain can also lead to the auto-ubiquitination and degradation of cIAP1 itself.[2]
-
BIR1 Domain: A Potential Site for Neo-Substrate Interaction: The BIR1 domain of cIAP1 is known to be the binding site for TNF receptor-associated factor 2 (TRAF2).[6][7] This interaction is crucial for cIAP1's role in the NF-κB signaling pathway. In the context of PROTACs, while the primary interaction is with the BIR3 domain, the BIR1 domain may contribute to the stability and conformation of the ternary complex, potentially influencing the efficiency of target degradation. It is also conceivable that for certain target proteins, the BIR1 domain could engage in neo-interactions within the ternary complex, a phenomenon observed with other E3 ligases.
-
BIR2 Domain: An Under-explored Territory: The precise role of the cIAP1 BIR2 domain in PROTAC function is less defined in the current literature. While it shares structural similarities with BIR3, its specific contribution to PROTAC-mediated ternary complex formation and subsequent degradation remains an area for further investigation.
The modularity of the BIR domains suggests that a single cIAP1 protein can direct its E3 ligase activity towards different substrates based on the specific BIR domain engaged.[6] This highlights the importance of designing PROTACs with high selectivity for the desired BIR domain to achieve specific target degradation and minimize off-target effects.
Quantitative Analysis of cIAP1-PROTAC Interactions
The efficacy of a PROTAC is intimately linked to its binding affinity for both the target protein and the E3 ligase, as well as the stability of the resulting ternary complex. The following table summarizes key quantitative data for Smac mimetics binding to the cIAP1 BIR3 domain.
| Compound | cIAP1 BIR3 Ki (nM) | Reference |
| Smac Mimetic 1 | 2.5 | [4] |
| Smac Mimetic 3 | 1.8 | [4] |
| Smac Mimetic 4 | 1.1 | [4] |
| Smac Mimetic 5 | 3.2 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of cIAP1-based PROTACs and elucidate the role of the BIR domains.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
cIAP1-recruiting PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a cIAP1-based PROTAC to induce the ubiquitination of a target protein.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant human cIAP1
-
Recombinant target protein
-
cIAP1-recruiting PROTAC
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, cIAP1, target protein, and PROTAC in the ubiquitination reaction buffer.
-
Initiate Reaction: Add ATP to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding Laemmli buffer and boiling the samples.
-
Detection: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Visualizing the Mechanism of Action
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of cIAP1-PROTAC mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Conclusion and Future Directions
The BIR domains of cIAP1, particularly the BIR3 domain, are integral to the function of cIAP1-recruiting PROTACs. The prevalent use of Smac-mimetic warheads underscores the importance of the BIR3 domain as the primary binding site for these degraders. While the roles of the BIR1 and BIR2 domains are less defined in the context of PROTACs, their potential involvement in ternary complex stabilization and neo-substrate interactions warrants further investigation.
Future research should focus on:
-
Comparative quantitative binding analysis: Directly comparing the binding affinities of cIAP1-recruiting PROTACs to all three individual BIR domains to definitively establish binding selectivity.
-
Mutational studies: Utilizing site-directed mutagenesis to disrupt PROTAC binding to specific BIR domains and assessing the impact on target degradation to confirm their functional relevance.
-
Structural biology: Obtaining high-resolution structures of cIAP1-PROTAC-target ternary complexes to visualize the specific interactions involving each BIR domain.
-
Exploring non-Smac mimetic cIAP1 recruiters: Developing novel cIAP1 ligands that may engage different BIR domains, potentially leading to new degradation profiles and therapeutic opportunities.
A deeper understanding of the intricate roles of each cIAP1 BIR domain will undoubtedly pave the way for the design of more potent, selective, and ultimately, more effective PROTAC-based therapeutics.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitor of apoptosis proteins and their relatives: IAPs and other BIRPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct BIR domains of cIAP1 mediate binding to and ubiquitination of tumor necrosis factor receptor-associated factor 2 and second mitochondrial activator of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of cIAP1-based SNIPERs
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) that hijack the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase. SNIPERs represent an innovative class of chimeric small molecules designed to induce the degradation of specific proteins of interest (POIs), offering a promising therapeutic modality, particularly in oncology.[1][2] This document details their mechanism of action, presents quantitative data on their biological activity, outlines key experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved.
Core Mechanism of Action
SNIPERs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein (POIs), a ligand for an Inhibitor of Apoptosis Protein (IAP), and a linker connecting the two.[3] By simultaneously engaging a target protein and an IAP E3 ligase like cIAP1, SNIPERs facilitate the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[4][]
Several members of the IAP family, including cIAP1, cIAP2, and X-linked IAP (XIAP), possess E3 ubiquitin ligase activity conferred by their C-terminal RING domain.[6] SNIPERs primarily leverage cIAP1 and XIAP to effect their degradative action.[7]
References
The Intricate Dance of Self-Destruction: A Technical Guide to cIAP1 Autoubiquitination and Its Role in Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a key regulator of apoptosis and immune signaling, possesses an intrinsic E3 ubiquitin ligase activity critical for its function and regulation. A pivotal aspect of this regulation is its ability to catalyze its own ubiquitination, a process termed autoubiquitination, which targets cIAP1 for proteasomal degradation. This self-regulatory mechanism is a crucial node in cellular signaling, particularly in the context of TNF-α signaling and the action of Smac mimetics in cancer therapy. This technical guide provides an in-depth exploration of the molecular mechanisms governing cIAP1 autoubiquitination, offering detailed experimental protocols and quantitative data to empower further research and therapeutic development in this area.
The Core Mechanism: An Overview
cIAP1 is a multi-domain protein comprising three Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3), a Ubiquitin-Associated (UBA) domain, a Caspase Activation and Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain which confers its E3 ubiquitin ligase activity.[1][2] In its basal state, cIAP1 exists in an autoinhibited, monomeric conformation where the RING domain is sequestered, preventing its dimerization and subsequent E3 ligase activity.[3][4] This autoinhibition is maintained by intramolecular interactions involving the BIR and CARD domains.[4]
The activation of cIAP1's E3 ligase activity is a tightly regulated process initiated by the binding of specific ligands, most notably the endogenous antagonist Smac/DIABLO or synthetic Smac mimetics, to the BIR3 domain.[1][2] This binding event induces a profound conformational change, releasing the RING domain from its sequestered state.[3][5] The liberated RING domains are then free to dimerize, a structural prerequisite for the recruitment of an E2 ubiquitin-conjugating enzyme (predominantly Ube2D2) charged with ubiquitin.[6][7] The now active cIAP1 RING dimer facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on cIAP1 itself, leading to the formation of polyubiquitin (B1169507) chains that mark the protein for degradation by the 26S proteasome.[4][8] This process of autoubiquitination serves as a potent negative feedback loop, ensuring tight control over cIAP1 levels and its signaling output.
Quantitative Data on cIAP1 Interactions
The development of Smac mimetics as potential cancer therapeutics has spurred quantitative analysis of their interaction with cIAP1. The binding affinity of these compounds to the BIR3 domain is a critical determinant of their ability to induce cIAP1 autoubiquitination and degradation.
| Compound/Molecule | Target Domain | Assay Method | Binding Affinity (Ki) | Reference |
| Smac037 | cIAP1-BIR3 | Fluorescence Polarization | High Affinity (qualitative) | [Cossu et al., 2010] |
| Smac066 | cIAP1-BIR3 | Fluorescence Polarization | High Affinity (qualitative) | [Cossu et al., 2010] |
| Birinapant (compound 1) | cIAP1 BIR3 | Fluorescence Polarization | ~1 nM | [Cai et al., 2014] |
| Compound 2 | cIAP1 BIR3 | Fluorescence Polarization | ~1 nM | [Cai et al., 2014] |
| AVPI-NH2 (Smac N-terminal tetrapeptide) | cIAP1 BIR3 | Fluorescence Polarization | 2 nM | [Cai et al., 2014] |
| Bivalent Smac Mimetic 16 | cIAP1 BIR3 | Not Specified | 1-3 nM | [Lu et al., 2008] |
| Bivalent Smac Mimetic 18-22 | cIAP1 BIR3 | Not Specified | 1-3 nM | [Lu et al., 2008] |
Note: While binding affinities for Smac mimetics are available, specific kinetic parameters (Kcat, Km) for the cIAP1 autoubiquitination reaction and the dissociation constant (Kd) for RING domain dimerization are not extensively reported in the literature, representing an area for future investigation.
Signaling Pathways and Experimental Workflows
The mechanism of cIAP1 autoubiquitination can be visualized through signaling pathways and experimental workflows.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Releasing the Brakes on Apoptosis: Peptide Antagonists Trigger Dimerization and Autoubiquitination of Cellular Inhibitor of Apoptosis Protein 1 | Small Angle X-ray Scattering/Diffraction [www-ssrl.slac.stanford.edu]
- 4. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists induce a conformational change in cIAP1 that promotes autoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. link.springer.com [link.springer.com]
Methodological & Application
Designing Potent Protein Degraders: Application of cIAP1 Ligand-Linker Conjugate 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an attractive E3 ligase for PROTAC design, and degraders that recruit cIAP1 are often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document provides detailed application notes and protocols for designing PROTACs using the pre-synthesized cIAP1 Ligand-Linker Conjugate 8 .
cIAP1 Ligand-Linker Conjugate 8 is a ready-to-use chemical entity comprising a high-affinity ligand for cIAP1 pre-conjugated to a flexible polyethylene (B3416737) glycol (PEG)-based linker, terminating in a reactive functional group for straightforward conjugation to a ligand of a target protein.
Chemical Structure of cIAP1 Ligand-Linker Conjugate 8:
-
Molecular Formula: C₃₉H₅₂N₄O₈
-
Canonical SMILES: NCCOCCOCCOCCNC(--INVALID-LINK----INVALID-LINK--C3=C1C=CC=C3)=O)CC4=CC=CC=C4)=O">C@HCC(C)C)=O
Mechanism of Action of cIAP1-based PROTACs (SNIPERs)
A PROTAC constructed with cIAP1 Ligand-Linker Conjugate 8 functions by inducing the proximity between the target protein and the cIAP1 E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] Notably, SNIPERs can also induce the auto-degradation of cIAP1 itself, which can contribute to the overall cellular response.[2]
Figure 1: Mechanism of action of a cIAP1-based PROTAC (SNIPER).
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using cIAP1 Ligand-Linker Conjugate 8
This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated cancer target, using JQ1 as the BRD4 ligand. The terminal amine group on cIAP1 Ligand-Linker Conjugate 8 will be coupled with a carboxylic acid derivative of JQ1.
Materials:
-
cIAP1 Ligand-Linker Conjugate 8
-
JQ1-acid (JQ1 with a carboxylic acid functional group for conjugation)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative coupling agent like HATU
-
N-Hydroxysuccinimide (NHS) or an alternative activating agent like HOBt
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Activation of JQ1-acid:
-
Dissolve JQ1-acid (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the NHS ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve cIAP1 Ligand-Linker Conjugate 8 (1.0 eq) in anhydrous DMF.
-
Add the activated JQ1-NHS ester solution to the solution of cIAP1 Ligand-Linker Conjugate 8.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate (B1210297) or DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol).
-
Further purify the collected fractions by preparative HPLC to obtain the final PROTAC molecule with high purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Figure 2: Workflow for the synthesis of a BRD4-targeting PROTAC.
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the steps to assess the degradation of BRD4 in a relevant cancer cell line (e.g., HeLa or MDA-MB-231) after treatment with the synthesized PROTAC.[3]
Materials:
-
HeLa or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized BRD4-cIAP1 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-cIAP1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treat cells with increasing concentrations of the BRD4-cIAP1 PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with PROTAC and MG132).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BRD4, anti-cIAP1, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 and cIAP1 band intensities to the loading control (GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed).
-
Representative Quantitative Data
The following tables present hypothetical but representative data for a BRD4-targeting PROTAC synthesized using cIAP1 Ligand-Linker Conjugate 8.
Table 1: In Vitro Degradation of BRD4
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-cIAP1 PROTAC | BRD4 | HeLa | 50 | >90 |
| BRD4-cIAP1 PROTAC | BRD4 | MDA-MB-231 | 75 | >85 |
Table 2: Cellular Viability after PROTAC Treatment
| Compound | Cell Line | IC₅₀ (nM) |
| BRD4-cIAP1 PROTAC | HeLa | 120 |
| BRD4-cIAP1 PROTAC | MDA-MB-231 | 150 |
| JQ1 (inhibitor) | HeLa | >1000 |
Conclusion
cIAP1 Ligand-Linker Conjugate 8 provides a valuable tool for the rapid and efficient development of potent SNIPERs. Its pre-synthesized nature streamlines the synthetic process, allowing researchers to focus on the design and evaluation of novel protein degraders. The protocols and representative data presented herein offer a comprehensive guide for the application of this conjugate in targeted protein degradation studies. Further optimization of the linker length and attachment points on the target ligand may be necessary to achieve optimal degradation efficacy for different proteins of interest.
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of cIAP1-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
This document provides a comprehensive guide to the design, synthesis, and evaluation of PROTACs that recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a RING E3 ubiquitin ligase.[4] cIAP1 and its homolog cIAP2 are critical regulators of apoptosis and NF-κB signaling pathways.[5][6][7] Ligands that bind to the BIR3 domain of cIAP1, such as derivatives of Smac mimetics like LCL161 or bestatin, can induce its E3 ligase activity, making it an attractive target for PROTAC development.[3][8][9]
Herein, we detail the modular synthesis of cIAP1-recruiting PROTACs, provide protocols for their biological evaluation, and present quantitative data to guide researchers in this burgeoning field.
Signaling Pathways Involving cIAP1
cIAP1 is a central node in signaling pathways that control inflammation, immunity, and cell survival. Its recruitment by PROTACs leverages its natural function as an E3 ligase. Understanding these pathways is crucial for predicting the biological consequences of engaging cIAP1.
cIAP1 in TNFα-Induced NF-κB Signaling
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that can trigger divergent outcomes, including inflammation, survival, or cell death. cIAP1 is a key component of the TNF receptor 1 (TNFR1) signaling complex. Upon TNFα binding, cIAP1 is recruited via its interaction with TRAF2.[7] It then mediates the K63-linked polyubiquitination of RIPK1, creating a scaffold to recruit and activate the IKK complex and TAK1.[7][10] This cascade culminates in the activation of the canonical NF-κB pathway, promoting the expression of pro-survival and inflammatory genes.[11][12][13] In the absence of cIAP1, RIPK1 is not ubiquitinated and can instead form a death-inducing complex with FADD and caspase-8, leading to apoptosis.[14]
References
- 1. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Evaluation of cIAP1-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) that hijack the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) are a promising therapeutic modality for targeted protein degradation. Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and NF-κB signaling pathways.[1][2][3][4] Its degradation via PROTACs can induce apoptosis in cancer cells, making it an attractive target for drug development.[4][5] This document provides detailed protocols for essential cellular assays to characterize the activity of cIAP1-based PROTACs, enabling researchers to assess their efficacy in degrading cIAP1 and inducing downstream cellular effects.
Key Cellular Assays
The cellular characterization of cIAP1-based PROTACs involves a multi-faceted approach to confirm target engagement, degradation, and the desired phenotypic outcomes. The core experimental workflow typically includes:
-
Quantification of cIAP1 Degradation: Directly measuring the reduction in cellular cIAP1 protein levels.
-
Assessment of Downstream Signaling: Evaluating the impact on pathways regulated by cIAP1, such as apoptosis.
-
Determination of Cell Viability and Apoptosis: Measuring the cytotoxic effects of cIAP1 degradation.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a cIAP1-based PROTAC is quantified by its ability to induce degradation of the target protein (DC50) and inhibit cell viability (IC50). The following table summarizes key quantitative parameters for evaluating cIAP1-based PROTACs.
| Parameter | Description | Typical Assay | Example Value Range |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein (cIAP1). | Western Blot, ELISA | Low nanomolar (nM) |
| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot, ELISA | >80% |
| IC50 | The concentration of PROTAC required to inhibit 50% of cell viability. | Cell Viability Assay (e.g., CCK-8) | Low nanomolar (nM) to micromolar (µM) |
| EC50 | The concentration of PROTAC required to induce 50% of the maximum apoptotic response. | Apoptosis Assay (e.g., Annexin V/PI) | Nanomolar (nM) to micromolar (µM) |
Experimental Protocols
cIAP1 Degradation Assessment by Western Blot
This protocol details the steps to quantify the degradation of cIAP1 in cells treated with a PROTAC.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, SK-OV-3)[5]
-
cIAP1-based PROTAC
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat the cells with a dose-response of the cIAP1-based PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[6] Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to normalize the cIAP1 protein levels.[6]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the cIAP1 signal to the loading control and then to the vehicle-treated control to determine the percentage of cIAP1 degradation.
Cell Viability Assessment by CCK-8 Assay
This protocol measures the effect of cIAP1 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
cIAP1-based PROTAC
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[7]
-
PROTAC Treatment: After 24 hours, treat the cells with serial dilutions of the cIAP1-based PROTAC. Include a vehicle-treated control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
cIAP1-based PROTAC
-
Complete cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the cIAP1-based PROTAC at various concentrations for the desired time.
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[8]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the PROTAC.
Signaling Pathways and Experimental Workflows
cIAP1 Signaling Pathway
cIAP1 is a central node in the regulation of apoptosis and NF-κB signaling. It functions as an E3 ubiquitin ligase, targeting proteins for proteasomal degradation and participating in signaling complex assembly.[2][4] PROTAC-mediated degradation of cIAP1 disrupts these functions, leading to apoptosis.
Caption: cIAP1 signaling pathways and PROTAC intervention.
Experimental Workflow for cIAP1 PROTAC Evaluation
The following diagram illustrates a typical experimental workflow for the cellular characterization of a cIAP1-based PROTAC.
References
- 1. Dynamic activation of apoptosis: conformational ensembles of cIAP1 are linked to a spring-loaded mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Can Regulate E2F1 Transcription Factor-mediated Control of Cyclin Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Formulation Strategies for cIAP1 Ligand-Linker Conjugates 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, including the NF-κB pathway, and is an attractive therapeutic target in oncology.[1][2] cIAP1 Ligand-Linker Conjugates are bifunctional molecules designed to recruit cIAP1 to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] cIAP1 Ligand-Linker Conjugate 8 is a tool compound used in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[4][5][6]
A significant challenge in the preclinical development of such conjugates is their often poor aqueous solubility and bioavailability, necessitating robust in vivo formulation strategies.[7] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of cIAP1 Ligand-Linker Conjugate 8, addressing common challenges associated with poorly soluble compounds.
Data Presentation: Formulation Excipients
The selection of appropriate excipients is critical for developing a stable and effective formulation for in vivo studies. The following tables summarize common excipients for oral and intravenous administration of poorly soluble small molecules, based on established pharmaceutical practices.[8][9]
Table 1: Excipients for Oral Formulation of cIAP1 Ligand-Linker Conjugate 8
| Excipient Category | Example | Typical Concentration Range (%) | Purpose |
| Co-solvents | Propylene Glycol | 10 - 60 | Solubilizing agent |
| Ethanol | 5 - 20 | Solubilizing agent | |
| Polyethylene Glycol 300/400 (PEG300/400) | 10 - 50 | Solubilizing agent, viscosity modifier | |
| Surfactants | Tween® 80 (Polysorbate 80) | 1 - 10 | Solubilizing agent, emulsifier, wetting agent |
| Cremophor® EL | 1 - 10 | Solubilizing agent, emulsifier | |
| Solutol® HS 15 | 1 - 15 | Solubilizing agent, emulsifier | |
| Vehicles | Corn Oil | Up to 90 | Lipid-based vehicle for suspensions/solutions |
| Carboxymethyl cellulose (B213188) (CMC) Sodium | 0.5 - 2 | Suspending agent in aqueous vehicles | |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 - 40 | Forms inclusion complexes to enhance solubility |
Table 2: Excipients for Intravenous Formulation of cIAP1 Ligand-Linker Conjugate 8
| Excipient Category | Example | Typical Concentration Range (%) | Purpose |
| Co-solvents | Dimethyl sulfoxide (B87167) (DMSO) | 5 - 10 | Initial solubilization (stock solution) |
| Ethanol | 5 - 20 | Solubilizing agent | |
| Propylene Glycol | 10 - 40 | Solubilizing agent | |
| Surfactants | Tween® 80 (Polysorbate 80) | 1 - 5 | Solubilizing agent, prevention of precipitation |
| Cremophor® EL | 1 - 5 | Solubilizing agent | |
| Aqueous Vehicles | Saline (0.9% NaCl) | q.s. to 100 | Isotonic vehicle |
| 5% Dextrose in Water (D5W) | q.s. to 100 | Isotonic vehicle | |
| Complexing Agents | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20 - 30 | Forms inclusion complexes to enhance solubility |
Signaling Pathway and Experimental Workflows
To provide a conceptual framework, the following diagrams illustrate the relevant cIAP1 signaling pathway and typical experimental workflows for in vivo formulation development and evaluation.
Figure 1. Simplified cIAP1 signaling pathway in response to TNFα.
Figure 2. Workflow for in vivo formulation development and evaluation.
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing and administering formulations of cIAP1 Ligand-Linker Conjugate 8 for preclinical in vivo studies.
Protocol 1: Preparation of an Oral Suspension Formulation
This protocol is suitable for initial in vivo efficacy and pharmacokinetic screening studies where high drug loading is required and solubility is a limiting factor.
Materials:
-
cIAP1 Ligand-Linker Conjugate 8
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) Sodium in deionized water
-
Wetting Agent: Tween® 80
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed and calculate the required mass of cIAP1 Ligand-Linker Conjugate 8 and other excipients based on the desired final concentration (e.g., 10 mg/mL).
-
Prepare the Vehicle: a. Weigh the required amount of CMC Sodium. b. In a beaker with a magnetic stir bar, slowly add the CMC Sodium to the required volume of deionized water while stirring vigorously to prevent clumping. c. Continue stirring until the CMC is fully dissolved and the solution is clear and viscous.
-
Prepare the Drug Suspension: a. Accurately weigh the required amount of cIAP1 Ligand-Linker Conjugate 8. b. Place the powder in a mortar. c. Add a small amount of Tween® 80 (e.g., 1-2% of the final volume) to the powder to create a paste. This step is crucial for wetting the hydrophobic powder. d. Gradually add the 0.5% CMC vehicle to the paste while triturating with the pestle to form a uniform suspension. e. Transfer the suspension to a volumetric flask or graduated cylinder. f. Rinse the mortar and pestle with small aliquots of the remaining vehicle and add to the flask to ensure complete transfer of the drug. g. Adjust to the final volume with the vehicle.
-
Homogenization: a. Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity. b. For improved particle size distribution, a homogenizer can be used according to the manufacturer's instructions.
-
Storage and Use: a. Store the suspension at 2-8°C. b. Before each administration, vortex or stir the suspension thoroughly to ensure a homogenous dose is delivered.
Protocol 2: Preparation of an Intravenous Solution Formulation
This protocol is designed for preparing a clear, sterile-filterable solution for intravenous administration, often used in pharmacokinetic studies to determine absolute bioavailability.
Materials:
-
cIAP1 Ligand-Linker Conjugate 8
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Tween® 80
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile vials
-
Sterile 0.22 µm syringe filters
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculate Required Amounts: Determine the final concentration and total volume required. A common co-solvent system is 10% DMSO / 40% PEG400 / 5% Tween® 80 / 45% Saline (v/v/v/v).
-
Initial Solubilization: a. Accurately weigh the required amount of cIAP1 Ligand-Linker Conjugate 8 and place it in a sterile vial. b. Add the calculated volume of DMSO to the vial. c. Vortex or sonicate the vial until the compound is completely dissolved. A clear solution should be obtained.
-
Addition of Co-solvents and Surfactant: a. To the DMSO solution, add the calculated volume of PEG400. Mix well until the solution is homogenous. b. Add the calculated volume of Tween® 80 and mix thoroughly.
-
Addition of Aqueous Vehicle: a. Slowly add the saline or D5W to the organic mixture in a stepwise manner while vortexing. b. Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent ratio).
-
Sterile Filtration: a. Once a clear, homogenous solution is obtained, draw the solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a final sterile vial for administration.
-
Storage and Use: a. Use the formulation immediately or store at 2-8°C for a limited time, as determined by stability studies. b. Before administration, visually inspect the solution for any precipitation or particulates.
Protocol 3: In Vivo Administration and Pharmacokinetic Study
This protocol outlines a typical procedure for a preliminary pharmacokinetic study in rodents following oral and intravenous administration.
Materials:
-
Prepared oral and intravenous formulations of cIAP1 Ligand-Linker Conjugate 8
-
Appropriate animal model (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes and needles (gavage needles for oral, insulin (B600854) syringes for IV)
-
Blood collection supplies (e.g., heparinized tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Dosing: a. Acclimatize animals for at least 3 days before the study. b. Fast animals overnight (for oral dosing) but allow free access to water. c. Weigh each animal immediately before dosing to calculate the precise volume to be administered. d. Administer the formulation via the intended route (oral gavage or intravenous injection, typically via the tail vein). For example, a study might use a 50 mg/kg oral dose.[10]
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). b. Collect blood (e.g., via tail snip or retro-orbital sinus) into heparinized tubes.
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. b. Carefully collect the supernatant (plasma) and transfer it to labeled cryovials. c. Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: a. Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of cIAP1 Ligand-Linker Conjugate 8 in plasma. b. Analyze the plasma samples to determine the drug concentration at each time point.
-
Pharmacokinetic Analysis: a. Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.
Conclusion
The successful in vivo evaluation of cIAP1 Ligand-Linker Conjugate 8 hinges on the development of an appropriate formulation that ensures adequate exposure in preclinical models. The strategies and protocols outlined in this document provide a comprehensive guide for researchers to overcome the common challenges associated with poorly soluble compounds. Careful selection of excipients and rigorous adherence to preparation and administration protocols are essential for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data, thereby facilitating the advancement of novel cIAP1-targeting therapeutics.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 4. ciap1 ligand-linker conjugates 8 — TargetMol Chemicals [targetmol.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. future4200.com [future4200.com]
- 8. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Measuring cIAP1-Mediated Degradation: A Detailed Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for measuring the degradation of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) using Western blotting. This technique is crucial for studying the efficacy of therapeutic compounds, such as SMAC mimetics, that target cIAP1 for degradation as a mechanism to induce apoptosis in cancer cells.
Cellular Inhibitor of Apoptosis 1 (cIAP1) is a key regulator of apoptosis and inflammation.[1][2] It functions as an E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of target proteins.[3][4] SMAC (Second Mitochondria-derived Activator of Caspases) mimetics are a class of drugs that induce the auto-ubiquitination and proteasomal degradation of cIAP1, thereby sensitizing cancer cells to apoptosis.[5][6][7] Western blotting is a fundamental and widely used technique to monitor and quantify this induced degradation.[8][9]
Signaling Pathway of SMAC Mimetic-Induced cIAP1 Degradation
SMAC mimetics bind to the BIR (Baculoviral IAP Repeat) domains of cIAP1, mimicking the endogenous protein SMAC/DIABLO.[7][10] This binding event induces a conformational change in cIAP1, stimulating its E3 ligase activity and leading to its auto-ubiquitination and subsequent degradation by the 26S proteasome.[10][11] The degradation of cIAP1 leads to the activation of downstream apoptotic signaling pathways.[12][13]
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
Application Notes and Protocols for Assessing the Cell Permeability of cIAP1-Targeting PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By forming a ternary complex between the target protein and the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an attractive E3 ligase for PROTAC-mediated protein degradation.[1] However, a significant challenge in the development of effective PROTACs is their often-large molecular weight and polar surface area, which can limit their ability to cross the cell membrane and reach their intracellular targets.[3][4] Therefore, a thorough assessment of cell permeability is a critical step in the design and optimization of cIAP1-targeting PROTACs. These application notes provide an overview of the key methodologies and detailed protocols for evaluating the cell permeability of these promising therapeutic agents.
cIAP1-Targeting PROTAC Mechanism of Action
cIAP1-targeting PROTACs function by inducing the auto-ubiquitination and degradation of cIAP1, which in turn can trigger apoptotic pathways or be engineered to degrade other specific target proteins. The general mechanism involves the PROTAC molecule simultaneously binding to cIAP1 and a target protein, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Key Methods for Assessing PROTAC Permeability
Several in vitro assays are employed to evaluate the cell permeability of PROTACs. These methods can be categorized into cell-free assays that measure passive diffusion and cell-based assays that encompass both passive and active transport mechanisms.[3] A combination of these assays provides a comprehensive understanding of a PROTAC's ability to enter cells.
Quantitative Data on PROTAC Permeability
The table below presents representative data from permeability assays for different PROTACs. It is important to note that the permeability of PROTACs can vary significantly based on their structure, including the choice of ligands and the nature of the linker.[5] Low passive permeability is often observed in PAMPA assays for PROTACs.[5]
| PROTAC | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 19 (AR-targeting) | PAMPA | 2.3 | N/A | [5] |
| ARV-771 (BET-targeting) | PAMPA | ~0.08 | N/A | [6] |
| PROTAC 28 (BET-targeting) | PAMPA | 0.6 | N/A | [6][7] |
| Various PROTACs | Caco-2 | Generally low, below quantification limit | Variable | [5] |
Note: Data is illustrative of the range of permeability values observed for PROTACs and is not specific to cIAP1-targeting PROTACs due to limited publicly available data for this specific subclass.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[3][8][9] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[3]
Principle: The rate of diffusion across the artificial membrane is used to calculate the apparent permeability coefficient (Papp).[3]
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds (e.g., highly permeable and poorly permeable drugs)
-
Plate reader (UV-Vis) or LC-MS/MS system
Protocol:
-
Membrane Coating: Apply the artificial membrane solution to the filter of the donor plate and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Prepare Donor Plate: Dissolve the test PROTACs and controls in PBS (often with a small percentage of DMSO) to a final concentration (e.g., 100 µM) and add to the donor plate wells.[10]
-
Incubation: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate at room temperature for a defined period (e.g., 5 hours).[8]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that is considered the gold standard for predicting in vivo drug absorption.[11] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12] This assay assesses passive diffusion, active transport, and efflux mechanisms.[3]
Principle: The rate of transport of a compound across a polarized Caco-2 cell monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[12] The ratio of these rates (efflux ratio) can indicate if the compound is a substrate for efflux transporters.[12]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
Test PROTACs and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11][12]
-
Monolayer Integrity Check: Measure the TEER of the cell monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B transport , add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.[10]
-
For B-A transport , add the test compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.[10]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[13]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Calculate Papp for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[12]
-
Cellular Uptake Assay
Cellular uptake assays directly measure the amount of a compound that accumulates inside cells over time.[14] These assays are crucial for understanding if a PROTAC can reach a sufficient intracellular concentration to engage its target.
Principle: Cells are incubated with the test compound, and after a specific time, the cells are lysed, and the intracellular concentration of the compound is quantified.[15]
Materials:
-
Target cell line (e.g., a cancer cell line expressing cIAP1)
-
Cell culture plates (e.g., 24- or 96-well)
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Test PROTACs
-
Lysis buffer
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow until they reach near-confluence.[15]
-
Compound Treatment: Remove the culture medium and wash the cells with assay buffer. Add the assay buffer containing the test PROTAC at various concentrations.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Stopping the Uptake: To stop the uptake, quickly aspirate the compound-containing buffer and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.[15]
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular contents.[15]
-
Quantification: Collect the cell lysates and analyze the concentration of the PROTAC using LC-MS/MS. It is also necessary to determine the protein concentration in each lysate to normalize the data.
-
Data Analysis: Plot the intracellular PROTAC concentration (often normalized to protein concentration) against time to determine the rate and extent of cellular uptake.
Conclusion
The assessment of cell permeability is a cornerstone in the development of cIAP1-targeting PROTACs. Due to their unique physicochemical properties, a multi-assay approach is recommended. The high-throughput PAMPA assay serves as an excellent initial screen for passive permeability. The Caco-2 assay provides a more biologically relevant model by including active transport and efflux mechanisms. Finally, cellular uptake assays in the target cell line confirm whether the PROTAC can accumulate intracellularly to engage cIAP1 and the protein of interest. By systematically applying these methodologies, researchers can identify and optimize cIAP1-targeting PROTACs with favorable permeability profiles, thereby increasing their potential for therapeutic success.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. enamine.net [enamine.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Application Notes & Protocols: Confirmation of Ternary Complex Formation with cIAP1 Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) that co-opt the Cellular Inhibitor of Apoptosis 1 (cIAP1) E3 ubiquitin ligase represent a promising therapeutic modality for targeted protein degradation.[1][2] These heterobifunctional molecules function by inducing proximity between cIAP1 and a specific protein of interest (POI), leading to the formation of a critical ternary complex (POI-PROTAC-cIAP1).[1][2][3] This complex facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4] Therefore, rigorously confirming the formation and characterizing the properties of this ternary complex is a crucial step in the development and validation of cIAP1-based degraders.
These application notes provide a comprehensive overview of key biophysical and cellular methods to confirm and quantify ternary complex formation. Detailed protocols, data interpretation guidelines, and structured data tables are included to guide researchers in this critical process.
cIAP1 Signaling and Degrader Mechanism of Action
cIAP1 is a RING-finger E3 ubiquitin ligase that plays a central role in regulating inflammatory signaling and cell survival, primarily through the NF-κB pathway.[5][6][7][8] In a resting state, cIAP1, in a complex with TRAF2, mediates the ubiquitination and subsequent degradation of NF-κB-inducing kinase (NIK), which keeps the non-canonical NF-κB pathway inactive.[5][6] cIAP1 degraders hijack this E3 ligase activity. The degrader simultaneously binds to cIAP1 and a POI, forming a ternary complex that positions the POI for ubiquitination and proteasomal degradation.
Biophysical Methods for Ternary Complex Characterization
Biophysical assays provide quantitative, in-vitro evidence of ternary complex formation by measuring the binding affinities and kinetics of the interactions between the purified components: the POI, the cIAP1 degrader, and the cIAP1 protein (or its relevant domain, such as the BIR3 domain).[2][9]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[10] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (kₐ, kₔ) and affinity data (Kₗ).[11][12]
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently couple or capture biotinylated cIAP1 protein onto a streptavidin-coated sensor chip to a target density.[10][12] Use a reference flow cell for background subtraction.
-
Binary Interaction Analysis (cIAP1-Degrader):
-
Prepare a dilution series of the cIAP1 degrader in a suitable running buffer.
-
Inject the degrader solutions over the cIAP1 and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic (kₐ, kₔ) and affinity (Kₗ) constants.[12]
-
-
Ternary Complex Analysis:
-
Prepare a constant, near-saturating concentration of the POI (e.g., 20-50 times its binary Kₗ to the degrader).[12]
-
Prepare a dilution series of the degrader and mix each concentration with the constant POI solution.
-
Inject these mixtures over the cIAP1-coated sensor chip.
-
Measure the binding kinetics and affinity as described above. Single-cycle kinetics (SCK) is often preferred for high-affinity or very stable ternary complexes to avoid surface regeneration issues.[12][13]
-
-
Data Analysis:
-
Calculate the binding affinity (Kₗ) for both the binary (cIAP1-degrader) and ternary (cIAP1-degrader-POI) interactions.
-
Determine the cooperativity factor (α), where α = Kₗ (binary) / Kₗ (ternary).[12] An α value > 1 indicates positive cooperativity, meaning the binding of the POI to the degrader enhances the degrader's affinity for cIAP1.
-
Data Presentation: SPR
| Parameter | Description | Typical Value Range |
|---|---|---|
| Kₗ (Binary) | Equilibrium dissociation constant for Degrader-cIAP1 binding. | 10 nM - 10 µM |
| Kₗ (Ternary) | Equilibrium dissociation constant for POI-Degrader-cIAP1 binding. | 1 nM - 1 µM |
| kₐ (on-rate) | Association rate constant. | 10³ - 10⁶ M⁻¹s⁻¹ |
| kₔ (off-rate) | Dissociation rate constant. | 10⁻⁵ - 10⁻² s⁻¹ |
| Cooperativity (α) | Kₗ(binary) / Kₗ(ternary). A measure of complex stability. | > 1 (Positive) |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) of the interaction in addition to binding affinity (Kₗ) and stoichiometry (n).[4][14] It is considered a gold-standard method for quantifying cooperativity.[14]
Experimental Protocol: ITC Analysis
-
Preparation: Dialyze all purified proteins (cIAP1, POI) and the degrader into the same buffer to minimize heat of dilution effects. Degas all solutions.
-
Binary Titration (e.g., Degrader into cIAP1):
-
Load the cIAP1 solution into the sample cell of the calorimeter.
-
Load the degrader solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL each) of the degrader into the cIAP1 solution while monitoring the heat change.[15]
-
-
Ternary Titration (e.g., POI into pre-formed cIAP1-Degrader complex):
-
Prepare a solution of cIAP1 and a saturating concentration of the degrader and place it in the sample cell.
-
Load the POI solution into the injection syringe.
-
Perform the titration as described above.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection and plot them against the molar ratio of the titrant.
-
Fit the resulting isotherm to a suitable binding model to extract Kₗ, ΔH, and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(1/Kₗ). A lower ΔG indicates a more stable complex.[4]
-
Compare the Kₗ values from binary and ternary experiments to determine cooperativity.
-
Data Presentation: ITC
| Parameter | Description | Typical Value Range |
|---|---|---|
| Kₗ | Equilibrium dissociation constant. | 10 nM - 50 µM |
| n | Stoichiometry of binding. | 0.8 - 1.2 |
| ΔH | Enthalpy change of binding. | -20 to +5 kcal/mol |
| ΔG | Gibbs free energy change. | -6 to -12 kcal/mol |
Cellular Methods for Ternary Complex Confirmation
Cellular assays are essential to confirm that the ternary complex forms in a physiologically relevant environment. These methods verify that the degrader can penetrate the cell membrane and engage both the POI and cIAP1 simultaneously.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to demonstrate protein-protein interactions in cells.[4][14] By using an antibody to pull down a specific protein (the "bait"), interacting partners (the "prey") can be co-precipitated and detected by Western blotting.
Experimental Protocol: Co-IP
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI. Treat cells with the cIAP1 degrader or a vehicle control (DMSO) for 4-6 hours.[16]
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[16]
-
Immunoprecipitation:
-
Quantify the protein concentration of the lysates.
-
Pre-clear the lysates by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-cIAP1) or a control IgG overnight at 4°C.[16][17]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins.[16]
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the prey protein (the POI).
-
Also probe for the bait protein (cIAP1) to confirm successful immunoprecipitation. An input control (a small fraction of the total lysate) should be run to show the initial presence of all proteins.
-
Data Presentation: Co-IP
| Sample Lane | Expected POI Band | Expected cIAP1 Band | Interpretation |
|---|---|---|---|
| Input (Degrader-treated) | Present | Present | Proteins are expressed in the cell. |
| IP: Control IgG | Absent | Absent | No non-specific binding to IgG/beads. |
| IP: anti-cIAP1 (Vehicle) | Absent/Faint | Present | No or minimal basal interaction. |
| IP: anti-cIAP1 (Degrader) | Present | Present | Degrader induces POI-cIAP1 interaction. |
NanoBRET™ Target Engagement Assay
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures protein-protein interactions in living cells.[18][19] One protein is genetically fused to a highly efficient NanoLuc® luciferase (energy donor), and the other is expressed as a fusion with a HaloTag® protein, which is then labeled with a fluorescent ligand (energy acceptor).[20] Ternary complex formation brings the donor and acceptor into close proximity (<10 nm), resulting in energy transfer that can be quantitatively measured.[18]
Experimental Protocol: NanoBRET
-
Cell Line Generation: Co-express the POI fused to NanoLuc (POI-NLuc) and cIAP1 fused to HaloTag (cIAP1-HT) in a suitable cell line.
-
Assay Preparation:
-
Plate the engineered cells in a white, 96-well or 384-well assay plate.
-
Add the HaloTag NanoBRET 618 ligand to the cells and incubate to allow labeling of the cIAP1-HT protein.
-
-
Degrader Treatment: Add a dilution series of the cIAP1 degrader to the wells and incubate for the desired time.
-
Signal Detection:
-
Add the NanoBRET Nano-Glo® Substrate to all wells. This substrate is cell-permeable and is catalyzed by NanoLuc to produce luminescence.
-
Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the donor emission (~460 nm) and one for the acceptor emission (~618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Correct for background by subtracting the BRET ratio from cells expressing only the POI-NLuc donor.
-
Plot the corrected BRET ratio against the degrader concentration and fit to a dose-response curve to determine the EC₅₀ for ternary complex formation.
-
Data Presentation: NanoBRET
| Parameter | Description | Typical Value Range |
|---|---|---|
| NanoBRET Ratio | The ratio of acceptor emission to donor emission. | 0.05 - 1.0 |
| EC₅₀ | The concentration of degrader that produces 50% of the maximal BRET signal. | 1 nM - 10 µM |
| BRET_max | The maximum BRET signal observed at saturating degrader concentrations. | Varies by system |
Conclusion
Confirming the formation of the POI-Degrader-cIAP1 ternary complex is fundamental to the validation of cIAP1-based degraders. A multi-faceted approach is highly recommended. Biophysical methods like SPR and ITC provide precise, quantitative data on the binding kinetics, affinity, and thermodynamics of the purified components, which is invaluable for structure-activity relationship (SAR) studies.[13][21] Cellular assays such as Co-IP and NanoBRET confirm that this interaction occurs within the complex biological milieu of a living cell, providing crucial evidence of the degrader's mechanism of action.[22][23] By combining these powerful techniques, researchers can build a robust data package to confidently advance their cIAP1 degrader programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. aragen.com [aragen.com]
- 11. med.emory.edu [med.emory.edu]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Ternary complex formation - Profacgen [profacgen.com]
- 15. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 18. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. pelagobio.com [pelagobio.com]
- 23. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring cIAP1 Engagement in Live Cells: Application Notes and Protocols
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of cellular signaling pathways, governing inflammation, immunity, and cell death. As a RING-domain E3 ubiquitin ligase, cIAP1 is a key component of the tumor necrosis factor receptor (TNFR) signaling complex, where it modulates both the canonical and non-canonical NF-κB pathways and prevents apoptosis. Dysregulation of cIAP1 activity is implicated in various cancers and inflammatory diseases, making it a compelling therapeutic target.
Small-molecule IAP antagonists, often termed SMAC mimetics (e.g., Birinapant, LCL161), are designed to mimic the endogenous IAP antagonist SMAC/DIABLO. These molecules bind to the Baculoviral IAP Repeat (BIR) domains of cIAP1, inducing a conformational change that triggers its auto-ubiquitination and subsequent proteasomal degradation[1]. This event disrupts downstream signaling and sensitizes cancer cells to apoptosis.
Verifying that a therapeutic agent reaches and binds to its intended intracellular target is a critical step in drug development. Measuring target engagement in a physiologically relevant context—within live cells—provides invaluable data that bridges the gap between biochemical potency and cellular efficacy. This document provides detailed application notes and protocols for two prominent biophysical techniques used to quantify cIAP1 target engagement in live cells: NanoBRET® Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA). Additionally, a protocol for a functional downstream assay to confirm the consequences of target engagement is included.
cIAP1 Signaling Pathway Overview
cIAP1 is a central node in the TNFα signaling pathway. Upon TNFα binding to its receptor, TNFR1, a signaling complex (Complex I) is formed, recruiting proteins such as TRADD, TRAF2, RIPK1, and cIAP1. cIAP1 ubiquitinates RIPK1, leading to the recruitment of further kinases that activate the NF-κB pro-survival pathway. When cIAP1 is inhibited or degraded (e.g., by a SMAC mimetic), RIPK1 is not ubiquitinated, leading to the formation of a secondary, cytosolic complex (Complex II) that includes FADD and Caspase-8, ultimately triggering apoptosis[2][3].
Caption: cIAP1's role in TNFα signaling and apoptosis.
NanoBRET® Target Engagement Assay
Application Note
The NanoBRET® Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target within intact cells[4][5]. The technology relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer)[4].
For cIAP1 engagement, the target protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that reversibly binds to cIAP1 is then added. When the tracer binds to the cIAP1-NanoLuc® fusion, the donor and acceptor are in close proximity (<10 nm), resulting in a BRET signal. When a test compound is introduced, it competes with the tracer for binding to cIAP1. This displacement of the tracer leads to a dose-dependent decrease in the BRET signal, which can be used to quantify the compound's apparent cellular affinity (IC50) for cIAP1[4][5].
Key Advantages:
-
Live Cells: Provides quantitative binding data in a physiological context.
-
Quantitative Affinity: Measures apparent intracellular affinity (IC50), not just functional potency.
-
High-Throughput: Amenable to multi-well plate formats for screening.
-
Versatility: Can be adapted to measure residence time and assess cell permeability[4].
Caption: Workflow for the cIAP1 NanoBRET® Target Engagement Assay.
Experimental Protocol
This protocol is adapted from general Promega NanoBRET® TE protocols and should be optimized for the specific cell line and tracer used[6][7][8][9].
Materials:
-
HEK293 cells (or other suitable cell line)
-
cIAP1-NanoLuc® fusion vector
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well or 384-well assay plates
-
cIAP1-specific NanoBRET® Tracer
-
Test compounds (e.g., SMAC mimetics)
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring dual-filtered luminescence (e.g., 460nm and >600nm)
Procedure:
-
Cell Transfection (Day 1): a. Prepare a DNA:transfection reagent complex in Opti-MEM®. A ratio of 1:20 (vector:carrier DNA) is often recommended to achieve optimal expression levels. b. Add the complex to a suspension of HEK293 cells and seed them into a cell culture flask. c. Incubate at 37°C with 5% CO₂ for 20-24 hours.
-
Cell Plating (Day 2): a. Harvest the transfected cells using trypsin and resuspend them in fresh medium. b. Plate the cells into a white assay plate at an optimized density (e.g., 2 x 10⁴ cells per well for a 96-well plate). c. Incubate for 4-6 hours to allow for cell attachment (for adherent format)[8].
-
Compound and Tracer Addition (Day 2): a. Prepare serial dilutions of the test compounds in Opti-MEM®. b. Prepare the NanoBRET® Tracer at 2X the final desired concentration in Opti-MEM®. c. Add the test compound dilutions to the wells. d. Immediately add the 2X Tracer solution to all wells (except "no tracer" controls). The final tracer concentration should be at or below its Kᴅ for accurate IC50 determination. e. Incubate the plate at 37°C with 5% CO₂ for 2 hours.
-
Signal Detection (Day 2): a. Prepare the NanoBRET® Nano-Glo® Substrate detection reagent by mixing the substrate with the Extracellular NanoLuc® Inhibitor in buffer, according to the manufacturer's instructions. b. Equilibrate the plate and the detection reagent to room temperature. c. Add the detection reagent to all wells. d. Wait 3-5 minutes for the signal to stabilize. e. Measure the donor emission (~460nm) and acceptor emission (>600nm) using a BRET-capable plate reader.
-
Data Analysis: a. Correct the raw BRET values by subtracting the background from the "no tracer" control wells. b. Calculate the BRET Ratio: (Acceptor Emission / Donor Emission). c. Normalize the data to "no compound" (100% engagement) and "high concentration of control compound" (0% engagement) controls. d. Plot the normalized BRET ratio against the log of the compound concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
Application Note
CETSA is a label-free method for assessing target engagement in live cells or tissue lysates[6][7]. The principle is based on the ligand-induced thermal stabilization of a target protein[10][11]. When a protein is heated, it denatures and aggregates, becoming insoluble. The binding of a small molecule ligand can stabilize the protein's structure, increasing the temperature required for its denaturation (its melting temperature, Tm)[10].
In a typical CETSA experiment, cells are first treated with the test compound. The cells are then heated across a range of temperatures. After heating, the cells are lysed, and the soluble fraction (containing non-denatured protein) is separated from the insoluble, aggregated fraction by centrifugation. The amount of soluble cIAP1 remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement[6]. An isothermal dose-response format can also be used, where cells are treated with varying compound concentrations and heated at a single, optimized temperature to determine an EC50 for thermal stabilization[12].
Key Advantages:
-
Label-Free: Requires no modification of the compound or the target protein.
-
Physiological Context: Can be performed on endogenous proteins in intact cells, tissues, or even in vivo[13].
-
Direct Evidence: Provides direct biophysical evidence of binding.
-
Broad Applicability: Can be applied to virtually any soluble protein target.
Caption: Workflow for the immunoblot-based CETSA.
Experimental Protocol
This protocol describes a standard CETSA workflow with detection by Western blot, adapted from published methods[2][12][14].
Materials:
-
Cultured cells (e.g., MDA-MB-231)
-
Test compound (e.g., LCL161) and vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Reagents for Western blotting: SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody (anti-cIAP1), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Compound Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the desired concentration of the test compound or vehicle control for a sufficient time to allow cell entry and binding (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Heat Challenge: a. Harvest cells by scraping, pellet by centrifugation (e.g., 300 x g for 4 min), and wash once with PBS[14]. b. Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of ~1-5 x 10⁷ cells/mL. c. Aliquot the cell suspension into PCR tubes for each temperature point. d. Place the tubes in a thermal cycler and heat for 3 minutes across a pre-determined temperature range (e.g., 10-12 points from 40°C to 70°C), followed by cooling to 25°C for 3 minutes[14].
-
Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. To separate soluble from precipitated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Carefully transfer the supernatant (soluble fraction) to a new tube without disturbing the pellet.
-
Detection by Western Blot: a. Determine the protein concentration of the soluble fractions. b. Normalize all samples to the same protein concentration. c. Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane. d. Block the membrane and probe with a primary antibody against cIAP1, followed by an HRP-conjugated secondary antibody. e. A loading control antibody (e.g., GAPDH, Tubulin) should also be used to ensure equal loading. f. Develop the blot using a chemiluminescent substrate and capture the image.
-
Data Analysis: a. Quantify the band intensities for cIAP1 at each temperature for both vehicle- and compound-treated samples. b. Normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C or an unheated control). c. Plot the normalized band intensity versus temperature for both conditions. d. A rightward shift of the curve for the compound-treated sample indicates thermal stabilization and target engagement. The change in the melting temperature (ΔTm) can be calculated.
Functional Assay: cIAP1 Degradation
Application Note
A key functional consequence of SMAC mimetic binding to cIAP1 is the induction of its E3 ligase activity, leading to auto-ubiquitination and rapid proteasomal degradation[1][14][15]. Measuring the loss of the cIAP1 protein in cells following compound treatment serves as a robust functional confirmation of target engagement. This is typically accomplished by treating cells with the compound for a specific time course, followed by cell lysis and analysis of cIAP1 protein levels by Western blot. A time- and dose-dependent decrease in the cIAP1 signal confirms that the compound is not only binding to its target but also eliciting the expected downstream biological effect.
Caption: Workflow for cIAP1 Degradation Functional Assay.
Experimental Protocol
This protocol outlines the measurement of compound-induced cIAP1 degradation by Western blot[11][16].
Materials:
-
Cultured cells (e.g., MDA-MB-231)
-
Test compound (e.g., Birinapant) and vehicle (DMSO)
-
Multi-well cell culture plates
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Reagents and equipment for Western blotting as described in the CETSA protocol.
Procedure:
-
Cell Treatment: a. Seed cells in a 6-well or 12-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of the test compound or with a fixed concentration for different time points (e.g., 0, 0.5, 1, 2, 4, 6 hours). Include a vehicle-only control for each time point.
-
Cell Lysis: a. At the end of each treatment period, place the plate on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 20 minutes, vortexing occasionally. e. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (total cell lysate) to a new tube.
-
Protein Quantification and Western Blot: a. Determine the protein concentration of each lysate using a BCA assay. b. Perform Western blot analysis as described in the CETSA protocol (Steps 4c-f), loading equal amounts of total protein for each sample. c. Probe the membrane for cIAP1 and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: a. Quantify the band intensities for cIAP1 and the loading control for each sample. b. Normalize the cIAP1 signal to the loading control signal. c. Plot the normalized cIAP1 levels against time or compound concentration to visualize the degradation profile.
Quantitative Data Summary
The following tables summarize binding affinity and cellular potency data for representative SMAC mimetics. It is important to note the distinction between direct binding affinity (Ki), direct target engagement in live cells (Cellular IC50), and functional outcomes like inhibition of cell growth (GI50).
Table 1: In Vitro Binding Affinities of SMAC Mimetics for IAP Proteins (Fluorescence Polarization)
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| Birinapant | cIAP1 | 1.3 | |
| cIAP2 | 5.6 | ||
| XIAP | 41 | ||
| LCL161 | cIAP1 | <1 | |
| cIAP2 | 1.8 | ||
| XIAP | 35 | ||
| Debio 1143 (AT-406) | cIAP1 | 1.9 | [3] |
| cIAP2 | 5.1 | [3] | |
| XIAP | 66.4 | [3] | |
| GDC-0152 | cIAP1 | 17 | [2] |
| cIAP2 | 36 | [2] | |
| XIAP | 45 | [2] |
Note: Data obtained from in vitro fluorescence polarization assays using purified BIR domains. These values do not account for cell permeability or other cellular factors.
Table 2: Cellular Activity of SMAC Mimetics
| Compound | Cell Line | Assay Type | Potency (IC50/GI50, nM) | Reference |
| Birinapant | MDA-MB-231 | Cell Growth Inhibition | ~10 | |
| SM-1200 | MDA-MB-231 | Cell Growth Inhibition | 11.0 | |
| SM-1200 | SK-OV-3 | Cell Growth Inhibition | 28.2 | |
| Compound 5 (cIAP1 selective) | MDA-MB-231 | Cell Growth Inhibition | 15 | [15] |
| Compound 7 (cIAP1 selective) | MDA-MB-231 | Cell Growth Inhibition | 14 | [15] |
Note: These values represent functional outcomes (inhibition of cell growth) and are influenced by the entire signaling cascade downstream of cIAP1 engagement. Direct target engagement IC50 values from assays like NanoBRET® would provide a more direct measure of compound binding in cells.
References
- 1. Probing Myc and Max Protein-Protein Interaction using NanoBRET® and NanoBiT® Assays [worldwide.promega.com]
- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [worldwide.promega.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 12. researchgate.net [researchgate.net]
- 13. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of aminopiperidine-based Smac mimetics as IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. reactionbiology.com [reactionbiology.com]
Application of cIAP1-Based SNIPERs in Specific Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a novel therapeutic modality designed to induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest and another ligand that recruits the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target protein. A unique feature of cIAP1-based SNIPERs is their ability to also induce the degradation of cIAP1 itself, which can enhance their pro-apoptotic and anti-cancer effects.[1][2]
This document provides detailed application notes and protocols for the use of cIAP1-based SNIPERs in specific cancer models, including breast cancer, prostate cancer, chronic myeloid leukemia, and others. The information is intended to guide researchers in the design and execution of experiments to evaluate the efficacy and mechanism of action of these targeted protein degraders.
Mechanism of Action of cIAP1-Based SNIPERs
cIAP1-based SNIPERs function by inducing the formation of a ternary complex between the target protein, the SNIPER molecule, and cIAP1. This proximity allows the E3 ligase activity of cIAP1 to catalyze the transfer of ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for recognition and degradation by the 26S proteasome. The degradation of cIAP1 is triggered by the binding of the IAP antagonist portion of the SNIPER, which induces autoubiquitylation of cIAP1.[1][3]
Application in Specific Cancer Models
Estrogen Receptor-α (ERα) in Breast Cancer
Target: Estrogen Receptor-α (ERα) is a key driver in the majority of breast cancers. SNIPER Example: SNIPER(ER)-87 Cancer Model: ERα-positive breast cancer cell lines (MCF-7, T47D) and in vivo xenograft models.[4]
Quantitative Data Summary
| SNIPER | Cell Line | Assay | Result | Reference |
| SNIPER(ER)-87 | MCF-7 | Cell Growth Inhibition | IC50: 15.6 nM | [4] |
| SNIPER(ER)-87 | T47D | Cell Growth Inhibition | IC50: 9.6 nM | [4] |
| SNIPER(ER)-87 | MCF-7 Xenograft | Tumor Growth | Significant suppression | [4] |
Experimental Protocols
Protocol 1: In Vitro ERα Degradation Assay
Methodology:
-
Cell Culture: Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of SNIPER(ER)-87 (e.g., 1, 10, 100 nM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ERα, cIAP1, and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Detect protein bands using a chemiluminescence-based method and quantify band intensities using densitometry software.
Protocol 2: In Vivo MCF-7 Xenograft Model
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude).
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) to support the growth of estrogen-dependent MCF-7 cells.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer SNIPER(ER)-87 (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group should receive the vehicle.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. At the end of the study, excise the tumors and perform western blot analysis to confirm ERα degradation.
Bromodomain-containing protein 4 (BRD4) in Prostate Cancer
Target: BRD4 is an epigenetic reader protein involved in the regulation of oncogenes such as c-MYC. SNIPER Example: SNIPER(BRD)-1 Cancer Model: Prostate cancer cell line (LNCaP).
Quantitative Data Summary
| SNIPER | Target | Assay | Result | Reference |
| SNIPER(BRD)-1 | cIAP1 | Binding Affinity | IC50: 6.8 nM | [5] |
| SNIPER(BRD)-1 | cIAP2 | Binding Affinity | IC50: 17 nM | [5] |
| SNIPER(BRD)-1 | XIAP | Binding Affinity | IC50: 49 nM | [5] |
| SNIPER(BRD)-1 | BRD4, cIAP1, XIAP | Protein Degradation (LNCaP cells) | Significant reduction at 0.1 µM | [5][6] |
Experimental Protocols
Protocol 3: Cell Viability Assay
Methodology:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of SNIPER(BRD)-1 for 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
B-cell receptor-Abelson (BCR-ABL) in Chronic Myeloid Leukemia (CML)
Target: BCR-ABL is a fusion oncoprotein with tyrosine kinase activity that is a hallmark of CML. SNIPER Example: SNIPER(ABL)-039 Cancer Model: CML cell line (K562).
Quantitative Data Summary
| SNIPER | Target/Assay | Result | Reference |
| SNIPER(ABL)-039 | BCR-ABL Degradation (DC50) | 10 nM | [1][3] |
| SNIPER(ABL)-039 | ABL Binding (IC50) | 0.54 nM | [1] |
| SNIPER(ABL)-039 | cIAP1 Binding (IC50) | 10 nM | [1] |
| SNIPER(ABL)-039 | cIAP2 Binding (IC50) | 12 nM | [1] |
| SNIPER(ABL)-039 | XIAP Binding (IC50) | 50 nM | [1] |
Experimental Protocols
Protocol 4: Western Blot Analysis of BCR-ABL Degradation
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Treat K562 cells with varying concentrations of SNIPER(ABL)-039 (e.g., 1, 10, 100 nM) for 6-24 hours.
-
Lysis and Western Blotting: Follow the procedure outlined in Protocol 1, using primary antibodies against BCR-ABL, phosphorylated BCR-ABL, and a loading control.
-
Analysis: Quantify the reduction in BCR-ABL protein levels to determine the DC50 (concentration for 50% degradation).
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) in Various Cancers
Target: TACC3 is a microtubule-associated protein that is overexpressed in various cancers and is involved in mitotic spindle assembly. SNIPER Example: SNIPER(TACC3)-1 and -2 Cancer Model: Human fibrosarcoma (HT1080) and other cancer cell lines.
Quantitative Data Summary
| SNIPER | Cell Line | Concentration | Effect | Reference |
| SNIPER(TACC3)-1/-2 | HT1080 | 30 µM (6h) | Significant TACC3 degradation | [2] |
| SNIPER(TACC3)-1/-2 | HT1080 | 10 µM (24h) | Significant TACC3 degradation | [2] |
| SNIPER(TACC3)-2 | Various cancer cells | 30 µM | Induces paraptosis-like cell death and apoptosis | [4][6] |
Experimental Protocols
Protocol 5: Quantification of Apoptosis by Flow Cytometry
-
Cell Culture and Treatment: Culture cancer cells (e.g., HT1080) and treat with SNIPER(TACC3) at various concentrations for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations to quantify the extent of apoptosis.
Conclusion
cIAP1-based SNIPERs are a promising class of targeted protein degraders with broad applicability in oncology research and drug development. The protocols and data presented in these application notes provide a framework for the investigation of SNIPERs in various cancer models. Careful optimization of experimental conditions, including cell lines, SNIPER concentrations, and treatment times, is crucial for obtaining robust and reproducible results. The ability of these molecules to simultaneously degrade a target oncoprotein and the anti-apoptotic protein cIAP1 makes them a particularly attractive therapeutic strategy.
References
- 1. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 2. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing cIAP1 Ligand-Linker Conjugate 8 in the Targeted Degradation of "Undruggable" Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern pharmacology is continually challenged by proteins that, due to their structure or function, are considered "undruggable" by conventional small molecule inhibitors. These proteins often lack deep catalytic pockets or function through protein-protein interactions, making them difficult to target. Targeted Protein Degradation (TPD) has emerged as a revolutionary strategy to overcome this hurdle. This approach utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a protein of interest (POI).
Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a RING-finger E3 ubiquitin ligase that has been successfully hijacked for TPD. cIAP1 Ligand-Linker Conjugate 8 is a chemical moiety that comprises a high-affinity ligand for cIAP1 connected to a versatile linker. This conjugate serves as a foundational building block for the synthesis of PROTACs designed to degrade specific "undruggable" proteins. By attaching a ligand for a POI to cIAP1 Ligand-Linker Conjugate 8, researchers can create a potent and specific degrader molecule.
This document provides a comprehensive overview of the application of cIAP1-based PROTACs, using a hypothetical PROTAC constructed with cIAP1 Ligand-Linker Conjugate 8, for the degradation of an undruggable protein. Detailed protocols for the evaluation of such a PROTAC are also provided.
Mechanism of Action
The fundamental principle behind a PROTAC utilizing cIAP1 Ligand-Linker Conjugate 8 is the formation of a ternary complex between the target protein, the PROTAC, and the cIAP1 E3 ligase. This proximity, orchestrated by the PROTAC, enables the catalytic transfer of ubiquitin from an E2-conjugating enzyme to the target protein.
The key steps in the mechanism are as follows:
-
The PROTAC, containing the cIAP1 Ligand-Linker Conjugate 8 and a ligand for the protein of interest (POI), enters the cell.
-
The two ends of the PROTAC bind simultaneously to the POI and cIAP1, forming a POI-PROTAC-cIAP1 ternary complex.
-
The formation of this complex brings the POI into close proximity with the cIAP1 E3 ligase.
-
cIAP1, now positioned near the POI, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.
-
The POI becomes polyubiquitinated, which serves as a recognition signal for the 26S proteasome.
-
The proteasome recognizes and degrades the polyubiquitinated POI into small peptides.
-
The PROTAC is then released and can induce the degradation of another molecule of the POI, acting in a catalytic manner.
Caption: Mechanism of cIAP1-mediated protein degradation.
Data Presentation: A Representative Case Study
To illustrate the application of a PROTAC synthesized from cIAP1 Ligand-Linker Conjugate 8, we present hypothetical data for a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-known "undruggable" cancer target. The following tables summarize the quantitative data that would be generated to characterize such a PROTAC.
Table 1: In Vitro Degradation of BRD4 by a Representative cIAP1-based PROTAC
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| HeLa | 24 | 25 | >95 |
| MDA-MB-231 | 24 | 40 | >90 |
| Jurkat | 24 | 15 | >98 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of a Representative cIAP1-based PROTAC
| Cell Line | Treatment Time (hours) | IC50 (nM) |
| HeLa | 72 | 50 |
| MDA-MB-231 | 72 | 75 |
| Jurkat | 72 | 30 |
IC50: Concentration of the PROTAC required to inhibit 50% of cell proliferation.
Experimental Protocols
Western Blotting for Quantification of Protein Degradation
This protocol is used to determine the extent of target protein degradation (DC50 and Dmax) following treatment with the cIAP1-based PROTAC.
Caption: Western Blotting workflow for protein degradation analysis.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the cIAP1-based PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Add an ECL chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Cell Viability Assay
This protocol assesses the functional consequence of target protein degradation on cell proliferation and viability.
Caption: Workflow for a luminescent-based cell viability assay.
Methodology (using CellTiter-Glo® as an example):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate overnight.[2]
-
PROTAC Treatment: Add serial dilutions of the cIAP1-based PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
-
Signal Stabilization and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[2]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to provide evidence of the PROTAC-induced ternary complex between the target protein and cIAP1.
Caption: Co-Immunoprecipitation workflow for ternary complex detection.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat with the cIAP1-based PROTAC (at a concentration known to induce degradation) or vehicle control for 4-6 hours.[3]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold, non-denaturing Co-IP lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-cIAP1 antibody (or an antibody against the POI) overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in 1x Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the POI (if cIAP1 was immunoprecipitated) or an antibody against cIAP1 (if the POI was immunoprecipitated). An increased signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[3]
-
References
Application Notes and Protocols: Development of cIAP1 Degraders for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), are often characterized by the accumulation of misfolded and aggregated proteins that lead to neuronal dysfunction and cell death. A promising therapeutic strategy is the targeted degradation of these pathogenic proteins using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
This document focuses on the development of PROTACs that hijack the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ligase with a significant role in the regulation of apoptosis and inflammation, pathways that are often dysregulated in neurodegenerative conditions. By recruiting cIAP1, these degraders can selectively eliminate key pathological proteins, offering a novel therapeutic avenue.
These application notes provide a comprehensive guide, including detailed protocols and data presentation, for researchers engaged in the discovery and validation of cIAP1-based degraders for neurodegenerative disease models.
Data Presentation: Efficacy of cIAP1 Degraders in Neurodegenerative Models
The following table summarizes the quantitative data for cIAP1-targeting PROTACs developed for neurodegenerative-associated proteins. For comparative purposes, data for degraders of other key neurodegenerative proteins that utilize different E3 ligases are also included.
| Target Protein | Degrader Compound | E3 Ligase Recruited | Cell Model | DC₅₀ (µM) | Dₘₐₓ (%) | Reference |
| α-Synuclein Aggregates | Compound 5 | cIAP1 | H293T cells | 5.049 | Not Reported | [1] |
| Tau (hyperphosphorylated) | C8 | Not Specified (Implied Proteasome-mediated) | HEK293-htau cells | ~0.05 | >70 | [2] |
| Tau | QC-01-175 | CRBN | FTD patient-derived neurons | 1 | 50-100 | [3] |
| TDP-43 Aggregates | PROTAC 2 | VHL | Neuro-2a cells | Not Reported | Significant Reduction | [4] |
| TDP-43 (pathological) | ATC142 (AUTOTAC) | p62/SQSTM1-mediated autophagy | Not specified | 0.00125 - 0.0096 | Not Reported | [5] |
Signaling Pathways and Experimental Workflows
cIAP1-Mediated TNF-α Signaling Pathway
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a critical regulator of the TNF-α signaling pathway, which plays a dual role in neuronal survival and apoptosis. Understanding this pathway is crucial for developing cIAP1-based degraders, as modulating cIAP1 levels can impact cellular responses to inflammatory cues prevalent in neurodegenerative diseases. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed, recruiting proteins like TRADD, TRAF2, and RIPK1. cIAP1 is then recruited and, through its E3 ligase activity, ubiquitinates RIPK1, leading to the activation of the NF-κB survival pathway. However, depletion of cIAP1 can shift the balance towards apoptosis by allowing RIPK1 to form a death-inducing complex with FADD and Caspase-8.
Experimental Workflow for cIAP1 Degrader Development
The development and validation of a cIAP1-based PROTAC for a neurodegenerative target protein follows a structured workflow. This process begins with the design and synthesis of the PROTAC molecule, followed by a series of in vitro assays to confirm its mechanism of action and efficacy. Promising candidates can then be advanced to in vivo studies in relevant animal models.
Experimental Protocols
Assessment of Target Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of a target neurodegenerative protein (e.g., α-synuclein, Tau) in a neuronal cell line (e.g., SH-SY5Y) following treatment with a cIAP1-based PROTAC.
Materials:
-
SH-SY5Y cells (or other relevant neuronal cell line)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
cIAP1-based PROTAC and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein, e.g., anti-α-synuclein, and a loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the cIAP1-based PROTAC or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the ternary complex between the cIAP1, the PROTAC, and the target protein in neuronal cells.
Materials:
-
Treated cell lysates (as prepared for Western Blot)
-
Co-IP lysis buffer (less stringent than RIPA, e.g., Tris-based buffer with 0.5% NP-40)
-
Antibody specific for the target protein or an epitope tag (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
Primary antibodies for Western blot (anti-cIAP1, anti-target protein)
Procedure:
-
Cell Lysate Preparation:
-
Lyse treated cells with Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by Western blot using antibodies against cIAP1 and the target protein to confirm their co-precipitation.
-
In Vitro Ubiquitination Assay
This assay confirms that the cIAP1-based PROTAC induces the ubiquitination of the target protein.
Materials:
-
Treated cell lysates (cells should be pre-treated with a proteasome inhibitor like MG132 for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution buffer (to reduce SDS concentration for immunoprecipitation)
-
Antibody against the target protein
-
Protein A/G beads
-
Wash buffer
-
Primary antibodies for Western blot (anti-ubiquitin, anti-target protein)
Procedure:
-
Cell Lysis under Denaturing Conditions:
-
Lyse MG132-treated cells with denaturing lysis buffer and heat at 95°C for 10 minutes to dissociate protein complexes.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.
-
-
Immunoprecipitation of Target Protein:
-
Perform immunoprecipitation of the target protein from the diluted lysate as described in the Co-IP protocol.
-
-
Detection of Ubiquitination:
-
Elute the immunoprecipitated protein and analyze by Western blot.
-
Probe the membrane with an anti-ubiquitin antibody to detect a ladder of high-molecular-weight ubiquitinated species of the target protein. Re-probe with an anti-target protein antibody to confirm the identity of the immunoprecipitated protein.
-
Neuronal Viability and Cytotoxicity Assays
It is crucial to assess the potential neurotoxicity of cIAP1 degraders.
Assays:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells as a measure of cytotoxicity.
-
Caspase-3/7 Activity Assay: Measures the activation of executioner caspases to assess apoptosis.
General Procedure:
-
Plate neuronal cells in a 96-well plate.
-
Treat with a range of concentrations of the cIAP1 degrader for 24-72 hours.
-
Perform the chosen viability/cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Calculate cell viability or cytotoxicity relative to vehicle-treated control cells.
In Vivo Efficacy in Mouse Models of Neurodegeneration
This protocol provides a general framework for evaluating the in vivo efficacy of a cIAP1 degrader.
Materials:
-
Transgenic mouse model of a specific neurodegenerative disease (e.g., a mouse model overexpressing human α-synuclein or Tau).
-
cIAP1-based PROTAC formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).
-
Anesthesia and perfusion solutions.
-
Equipment for behavioral testing, tissue collection, and processing.
Procedure:
-
Animal Dosing:
-
Administer the PROTAC or vehicle to the mice according to a predetermined dosing schedule.
-
-
Behavioral Analysis:
-
Perform relevant behavioral tests to assess motor and cognitive function throughout the study.
-
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
At the end of the study, collect blood and brain tissue.
-
Analyze drug concentration in plasma and brain to assess BBB penetration.
-
Process brain tissue for Western blot or immunohistochemistry to measure the levels of the target protein and downstream pathological markers.
-
-
Histopathological Analysis:
-
Perform immunohistochemistry on brain sections to assess neuronal loss, protein aggregation, and neuroinflammation.
-
Conclusion
The development of cIAP1-based degraders represents a targeted and innovative approach for the treatment of neurodegenerative diseases. By leveraging the cell's own protein disposal machinery, these molecules offer the potential to eliminate the toxic proteins that drive disease progression. The protocols and data presented in these application notes provide a robust framework for the design, synthesis, and validation of novel cIAP1-recruiting PROTACs, paving the way for the development of new and effective therapies for these devastating disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Item - PROTACs for TDP-43 Degradation: A Viable Therapeutic Strategy for ALS - Macquarie University Research Data Repository (RDR) - Figshare [figshare.mq.edu.au]
- 3. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of neurodegenerative disease-associated TDP-43 aggregates and oligomers via a proteolysis-targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting cIAP1 PROTAC Experiments
Welcome to the technical support center for cIAP1 PROTAC experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the use of Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase cIAP1. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cIAP1 PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A1: Lack of target protein degradation is a frequent issue in PROTAC experiments. The underlying causes can be multifaceted, ranging from issues with the PROTAC molecule itself to cellular factors. Here's a breakdown of potential reasons and how to troubleshoot them:
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Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane efficiently.[1][2][3][4][5]
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Lack of Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and cIAP1 is essential for degradation to occur.[6][7][8][9][10][11]
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Inefficient Ubiquitination: Even if a ternary complex forms, ubiquitination of the target protein may not happen if the geometry is incorrect for ubiquitin transfer.[7][12][13]
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Proteasome Inhibition: The 26S proteasome might be inhibited by other compounds in your experiment or by intrinsic cellular resistance.[6]
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Low Expression of cIAP1: The target cells may not express sufficient levels of cIAP1 for efficient degradation.
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PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized by the cells.[14]
To systematically troubleshoot this, you can follow the workflow outlined below.
Q2: I'm observing a "hook effect" with my cIAP1 PROTAC. What is it and how can I mitigate it?
A2: The "hook effect" is a common phenomenon in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[1][14][15][16] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-cIAP1) rather than the productive ternary complex required for degradation.[14][15]
Strategies to Mitigate the Hook Effect:
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Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[14]
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Test at Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[14]
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Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can help stabilize the ternary complex over the binary ones, thus reducing the hook effect.[14][16]
Q3: How critical is the linker in my cIAP1 PROTAC, and how do I optimize it?
A3: The linker connecting the target-binding warhead and the cIAP1-binding ligand is a critical determinant of PROTAC efficacy.[17][18][19][20][21] Its length, composition, and attachment points all significantly influence the formation and stability of the ternary complex.[17][18][20]
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Linker Length: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and cIAP1.[17][18] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[17][18]
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Linker Composition: The chemical nature of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[18][19] For example, polyethylene (B3416737) glycol (PEG) linkers can improve solubility, while more rigid linkers can enhance conformational stability.[18]
Optimization Strategies:
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Systematic Variation of Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to empirically determine the optimal length.[18]
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Modification of Linker Composition: Introduce different chemical moieties into the linker to modulate its flexibility, rigidity, and polarity.[18]
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Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex with different linker variants.[18]
| Linker Type | Common Building Blocks | Key Characteristics |
| Flexible | Polyethylene glycol (PEG), Alkyl chains | Accommodates various ternary complex geometries. |
| Rigid | Piperazine, Triazole rings, Alkynes | Can provide conformational constraint and improve selectivity. |
| Hydrophilic | PEG, Ethers | Can improve aqueous solubility. |
| Hydrophobic | Alkyl chains, Aromatic rings | Can enhance cell permeability. |
Q4: My cIAP1 PROTAC is causing degradation of other proteins. How can I improve its selectivity?
A4: Off-target effects are a concern in PROTAC development and can arise from several factors. Improving selectivity is crucial for developing a clean chemical probe or therapeutic.
Strategies to Enhance Selectivity:
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Optimize the Target-Binding Warhead: The most straightforward approach is to use a more selective binder for your protein of interest.
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Modify the Linker: The linker's length, composition, and attachment points can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.[14] Systematic modification of the linker can lead to improved selectivity.[14]
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Change the E3 Ligase: While this question is specific to cIAP1, it's worth noting that different E3 ligases have different endogenous substrates and may form distinct off-target ternary complexes.[14] If selectivity with cIAP1 is a persistent issue, exploring other E3 ligases might be a viable, albeit more involved, strategy.
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Proteomics-Based Profiling: Employ quantitative proteomics (e.g., mass spectrometry) to identify off-target proteins that are degraded by your PROTAC. This information can guide the rational redesign of your molecule.
Experimental Protocols
Protocol 1: In-Cell Ubiquitination Assay
This assay is used to determine if the target protein is being ubiquitinated in cells following PROTAC treatment.
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Cell Treatment: Seed cells and treat with your cIAP1 PROTAC at its optimal concentration. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[7]
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Cell Lysis: Lyse the cells in a stringent buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
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Immunoprecipitation (IP): Perform immunoprecipitation for your target protein using a specific antibody.
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Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody. An increase in a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane compared to the control lane indicates successful ubiquitination of the target protein.[7]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to verify the formation of the ternary complex (Target Protein-PROTAC-cIAP1) within cells.
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Cell Treatment: Treat cells with your cIAP1 PROTAC at various concentrations for a predetermined time.
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Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to maintain protein-protein interactions.
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Immunoprecipitation: Immunoprecipitate cIAP1 using a specific antibody.
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Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot. Probe one membrane for your target protein and another for cIAP1 (to confirm successful IP). The presence of your target protein in the cIAP1 immunoprecipitate indicates the formation of the ternary complex.
Protocol 3: Western Blot for Protein Degradation
This is the standard assay to quantify the extent of target protein degradation.
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Cell Treatment: Treat cells with a dose-response of your cIAP1 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specific time (e.g., 6, 12, or 24 hours).[7]
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.[6]
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Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific for your target protein.[7] After washing, incubate with an appropriate HRP-conjugated secondary antibody.[7]
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Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands.[7] Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[7] Quantify the band intensities to determine the percentage of degradation relative to the vehicle control.[7]
| Parameter | Typical Range/Value | Notes |
| PROTAC Concentration (for DC50) | 0.1 nM - 10 µM | A wide range is recommended to identify the optimal concentration and observe the hook effect.[7] |
| Incubation Time | 6 - 24 hours | Time-course experiments are recommended to find the optimal degradation window.[6] |
| Protein Loading (Western Blot) | 20 - 30 µg | May need to be optimized based on target protein abundance.[6] |
| Proteasome Inhibitor (for Ubiquitination Assay) | 10 µM MG132 | Co-treatment for the final 4-6 hours of the experiment.[7] |
Signaling and Workflow Diagrams
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length and Composition for cIAP1 Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the optimization of linker length and composition for cellular inhibitor of apoptosis protein 1 (cIAP1) degraders.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a cIAP1-based PROTAC degrader?
A: A cIAP1-based PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI). It consists of three key components: a ligand that binds to the POI, a ligand that recruits the E3 ubiquitin ligase cIAP1, and a chemical linker that connects the two ligands. By bringing the POI and cIAP1 into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby reducing its cellular levels.
Caption: Mechanism of action for a cIAP1-based PROTAC degrader.
Q2: How does linker length impact the efficacy of a cIAP1 degrader?
A: The length of the linker is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-cIAP1). An optimal linker length facilitates the necessary protein-protein interactions between the POI and cIAP1 for efficient ubiquitination.
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Too short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.
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Too long: An overly long and flexible linker can lead to the formation of non-productive binary complexes and may not provide the proper orientation for ubiquitination. This can also result in an "entropy penalty," making ternary complex formation less favorable.
The optimal linker length is highly dependent on the specific POI and the binding pockets of the ligands. Therefore, it often requires empirical testing of a range of linker lengths.
Q3: What is the role of linker composition and rigidity in degrader performance?
A: Linker composition and rigidity influence several key properties of the degrader, including its solubility, cell permeability, and the stability of the ternary complex.
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Composition: The chemical makeup of the linker affects its physicochemical properties. For instance, incorporating polyethylene (B3416737) glycol (PEG) units can enhance solubility and permeability, while alkyl chains can increase lipophilicity.
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Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing its potency. However, excessive rigidity can also limit the flexibility needed to accommodate the two proteins. The choice between a flexible and a rigid linker is often a trade-off that needs to be experimentally determined.
Q4: What is the "hook effect" in the context of PROTACs?
A: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI and PROTAC-cIAP1) rather than the productive ternary complex. This excess of binary complexes effectively sequesters the POI and cIAP1, preventing them from coming together for ubiquitination. This results in a bell-shaped dose-response curve.
Troubleshooting Guides
Problem 1: My cIAP1 degrader binds to both the POI and cIAP1 in binary assays, but I don't observe any degradation of the POI in cells.
This is a common issue that often points to problems with ternary complex formation or subsequent steps in the degradation pathway.
Technical Support Center: Strategies to Overcome Resistance to cIAP1-Based Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with cIAP1-based degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cIAP1-based degraders?
A1: cIAP1-based degraders, which include SMAC mimetics and certain Proteolysis Targeting Chimeras (PROTACs) or Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), function by inducing the auto-ubiquitination and subsequent proteasomal degradation of cellular inhibitor of apoptosis protein 1 (cIAP1).[1][2][3] SMAC mimetics mimic the endogenous IAP antagonist SMAC/DIABLO, binding to the BIR domains of cIAP1 and triggering its E3 ligase activity.[4][5] This leads to cIAP1 marking itself for degradation. PROTACs and SNIPERs are chimeric molecules that bring a target protein into proximity with an E3 ligase, in this case, cIAP1, to induce the target's ubiquitination and degradation. Some SNIPERs can also induce cIAP1 degradation.[2] The degradation of cIAP1 removes its inhibitory effect on apoptosis and can activate the non-canonical NF-κB pathway.[1][6]
Q2: What are the expected downstream effects of cIAP1 degradation?
A2: The primary downstream effects of cIAP1 degradation are the sensitization of cells to apoptosis and the activation of the non-canonical NF-κB signaling pathway.[5][6] By removing cIAP1, the formation of the pro-apoptotic complex II (containing RIPK1, FADD, and caspase-8) is favored, leading to caspase activation and cell death.[7] Additionally, cIAP1 is a key negative regulator of NF-κB-inducing kinase (NIK). Its degradation leads to NIK stabilization and activation of the non-canonical NF-κB pathway.[8]
Q3: My cIAP1 degrader is not inducing apoptosis. What are the possible reasons?
A3: Several factors can contribute to a lack of apoptotic response:
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Inefficient cIAP1 degradation: The degrader may not be effectively reducing cIAP1 levels. This should be confirmed by Western blot.
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Compensation by other IAPs: Other IAP family members, such as XIAP or cIAP2, may be compensating for the loss of cIAP1, thus maintaining the inhibition of apoptosis.[8][9][10]
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Defects in the apoptotic machinery: The cell line being used may have mutations or defects in key apoptotic proteins downstream of cIAP1, such as caspase-8 or FADD.
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Activation of pro-survival signaling: The activation of the non-canonical NF-κB pathway upon cIAP1 degradation can sometimes lead to the expression of pro-survival genes, counteracting the pro-apoptotic signal.[8]
Q4: How can I confirm that my degrader is specifically targeting cIAP1?
A4: To confirm target specificity, you can perform several experiments:
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Western Blotting: Show a dose-dependent decrease in cIAP1 levels upon treatment with your degrader.
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Rescue experiments: Overexpression of a degrader-resistant mutant of cIAP1 should rescue the phenotypic effects of the degrader.
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Use of negative controls: A structurally similar but inactive version of the degrader should not induce cIAP1 degradation.
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Orthogonal validation methods: Techniques like targeted proteomics or immunoprecipitation followed by mass spectrometry (IP-MS) can provide more definitive evidence of target engagement and degradation.[4]
Troubleshooting Guides
Western Blotting for cIAP1 Degradation
Problem 1: Weak or No cIAP1 Signal
| Possible Cause | Solution |
| Low protein expression in the cell line. | Confirm cIAP1 expression levels in your cell line using a positive control cell line known to express high levels of cIAP1.[11] |
| Inefficient protein extraction. | Use a lysis buffer containing protease inhibitors to prevent cIAP1 degradation during sample preparation.[11] |
| Poor antibody quality or incorrect dilution. | Use a validated cIAP1 antibody at the recommended dilution. Perform a dot blot to check antibody activity.[12] |
| Insufficient protein loading. | Load at least 20-30 µg of total protein per lane.[11] |
| Inefficient transfer to the membrane. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of cIAP1 (~70 kDa).[13] |
Problem 2: High Background on Western Blot
| Possible Cause | Solution |
| Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider trying a different blocking agent (e.g., BSA instead of milk). |
| Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal balance between signal and background.[12] |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations.[11] |
| Contaminated buffers. | Use freshly prepared buffers. |
Problem 3: Non-specific Bands
| Possible Cause | Solution |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody for cIAP1. Check the antibody datasheet for known cross-reactivities. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice.[11] |
| Post-translational modifications. | cIAP1 can be ubiquitinated, which can lead to higher molecular weight bands. To confirm, treat lysates with a deubiquitinase before running the gel. |
Overcoming Resistance to cIAP1 Degraders
Issue 1: Cells are resistant to cIAP1 degrader-induced apoptosis.
| Potential Mechanism | Experimental Approach to Investigate | Strategy to Overcome |
| Upregulation of cIAP2 or XIAP. | - Perform Western blots to assess the protein levels of cIAP2 and XIAP after degrader treatment.- Use siRNA to knockdown cIAP2 or XIAP and see if it sensitizes cells to the cIAP1 degrader.[9] | - Combine the cIAP1 degrader with a pan-IAP inhibitor or a specific XIAP inhibitor.- Use a degrader that targets both cIAP1 and cIAP2. |
| Mutations in the cIAP1 RING domain. | - Sequence the cIAP1 gene in resistant cells to identify potential mutations.- Express wild-type and mutant cIAP1 in a cIAP1-null background and assess their response to the degrader. | - Develop degraders that bind to a different domain of cIAP1.- Utilize alternative therapeutic strategies that do not rely on cIAP1 degradation. |
| Involvement of TRAF2. | - Co-immunoprecipitate cIAP1 and TRAF2 to assess their interaction in the presence and absence of the degrader.- Use siRNA to knockdown TRAF2 and observe the effect on cIAP1 degradation.[8] | - Modulate the TRAF2 signaling pathway in combination with the cIAP1 degrader. |
Key Experimental Protocols
Immunoprecipitation (IP) of cIAP1
Objective: To isolate cIAP1 and its interacting proteins from cell lysates.
Methodology:
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Cell Lysis:
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Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (cell lysate) to a new pre-chilled tube.
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Pre-clearing the Lysate (Optional but Recommended):
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Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
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Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.
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Immunoprecipitation:
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Add the primary antibody against cIAP1 to the pre-cleared lysate.
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Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
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Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
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Washing:
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Pellet the beads using a magnetic rack and discard the supernatant.
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Wash the beads 3-5 times with ice-cold lysis buffer.
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Elution:
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Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
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Pellet the beads and collect the supernatant for Western blot analysis.
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In Vitro Ubiquitination Assay
Objective: To determine if a cIAP1 degrader can induce the auto-ubiquitination of cIAP1.
Methodology:
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Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
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Recombinant E1 activating enzyme
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Recombinant E2 conjugating enzyme (e.g., UbcH5a)
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Ubiquitin
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ATP
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Recombinant cIAP1 protein
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Your cIAP1 degrader or vehicle control
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Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
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Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
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Analysis: Analyze the reaction products by Western blotting using an anti-cIAP1 antibody. An increase in high molecular weight smears or laddering in the presence of the degrader indicates cIAP1 ubiquitination.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of cIAP1 degrader action and downstream signaling pathways.
Caption: A logical workflow for troubleshooting resistance to cIAP1-based degraders.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 8. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
troubleshooting low degradation efficiency with cIAP1 PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low degradation efficiency with Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) PROTACs.
Troubleshooting Guide: Low Degradation Efficiency
This guide provides a systematic approach to identifying and resolving common issues encountered during cIAP1 PROTAC experiments.
Question 1: My cIAP1 PROTAC shows low or no degradation of my target protein. What are the first steps to troubleshoot this?
The initial troubleshooting process involves systematically validating each step of the PROTAC mechanism of action, from cell entry to final proteasomal degradation.[1] A logical workflow is essential to pinpoint the exact point of failure.
Start by confirming that your experimental setup is sound. This includes verifying the identity and purity of your PROTAC, ensuring the cell line is appropriate, and checking that reagents are correctly prepared. Once these basics are confirmed, proceed with the experimental workflow outlined below.
Question 2: How do I confirm that my PROTAC is entering the cells and engaging the target protein?
Poor cell permeability is a common issue for PROTACs due to their high molecular weight and physicochemical properties.[2][3] If the PROTAC cannot enter the cell, it cannot initiate degradation.
Troubleshooting Steps:
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Assess Physicochemical Properties: Review the molecular weight (MW), LogP, and polar surface area (PSA) of your PROTAC. Molecules with high MW and PSA may have poor permeability.[2]
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Cellular Thermal Shift Assay (CETSA®): This assay can confirm target engagement in intact cells. Target protein stabilization upon PROTAC binding leads to a shift in its thermal denaturation profile.
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NanoBRET™ Target Engagement Assay: This live-cell assay quantitatively measures the affinity of the PROTAC for the target protein, providing real-time evidence of engagement.[4]
Question 3: I've confirmed target engagement, but degradation is still weak. Could ternary complex formation be the problem?
Yes. The formation of a stable and productive ternary complex (Target Protein-PROTAC-cIAP1) is crucial for efficient ubiquitination.[2][5] The stability of this complex is influenced by protein-protein interactions, PROTAC linker length and composition, and binding affinities.[2][6]
Troubleshooting Steps:
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Co-Immunoprecipitation (Co-IP): This is the standard method to verify ternary complex formation in cells.[1] Immunoprecipitate cIAP1 and perform a Western blot for the target protein, or vice-versa. An increased association in the presence of the PROTAC indicates complex formation.
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Linker Optimization: The linker's length and chemical properties are critical.[2][7] An overly short linker can cause steric clashes, while a very long one may not bring the proteins into effective proximity.[2] Synthesize and test a panel of PROTACs with varying linker lengths and compositions.
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Evaluate Cooperativity: Cooperativity describes how the binding of the PROTAC to one protein affects its binding to the second.[7] Positive cooperativity, where the formation of a binary complex enhances the formation of the ternary complex, is highly desirable. This can be assessed using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Question 4: My PROTAC forms a ternary complex, but the target protein is not being ubiquitinated. What should I investigate?
If a ternary complex forms but is not "productive," ubiquitination will fail. This can occur if the geometry of the complex does not correctly position the target protein's lysine residues for ubiquitin transfer from the E2-conjugating enzyme.[1]
Troubleshooting Steps:
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In-Cell Ubiquitination Assay: This assay directly measures the ubiquitination of your target protein. Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Then, immunoprecipitate the target protein and blot for ubiquitin.[1][8]
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Lysine Accessibility: Ensure your target protein has accessible lysine residues. If the target's lysines are buried or sterically hindered within the ternary complex, ubiquitination cannot occur. Mass spectrometry can be used to identify ubiquitination sites.
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E2 Enzyme Dependence: cIAP1-based degraders have been shown to depend on the K63-specific E2 enzyme UBE2N for efficacy.[9] Ensure that the cell line you are using expresses adequate levels of the necessary E2 enzymes.
Question 5: I can detect ubiquitination, but the protein level isn't decreasing. What's the final checkpoint?
If ubiquitination is confirmed, the final step is degradation by the 26S proteasome.[5] Failure at this stage points to an issue with the proteasome itself.
Troubleshooting Steps:
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Proteasome Activity Assay: Use a commercially available kit to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in your cell lysates.[1]
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Proteasome Inhibitor Control: In your primary degradation experiment (Western blot), include a positive control where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC is working, you should see an accumulation of the target protein compared to treatment with the PROTAC alone, indicating that degradation is proteasome-dependent.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or cIAP1-PROTAC) rather than the productive ternary complex, thus inhibiting degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range and determine the DC50 (concentration for 50% degradation).
Q2: How important is the choice of E3 ligase? Why use cIAP1?
The choice of E3 ligase is critical and can affect degradation efficiency and selectivity.[3] While VHL and Cereblon are the most commonly used E3 ligases, cIAP1 offers distinct advantages.[6] cIAP1 itself is an E3 ligase that can be recruited to induce auto-ubiquitination and degradation of neo-substrates.[11] Furthermore, the expression levels of E3 ligases vary across different cell types and tissues.[12] If your target cell line has low levels of VHL or CRBN but high levels of cIAP1, a cIAP1-based PROTAC may be more effective.
Q3: Can my PROTAC's metabolites interfere with its activity?
Yes. If the PROTAC is metabolically unstable, its metabolites, particularly those resulting from linker cleavage, may competitively bind to either the target protein or cIAP1.[10] This can antagonize the action of the intact PROTAC and reduce degradation efficiency. It is important to assess the metabolic stability of your compound.
Q4: How does cIAP1's role in signaling pathways affect my experiment?
cIAP1 is a key regulator of cell death and survival pathways, particularly the NF-κB signaling pathway.[13][14][15] It ubiquitinates RIP1, which promotes cell survival by activating canonical NF-κB signaling.[13] Therefore, a cIAP1-recruiting PROTAC not only degrades its primary target but also induces the degradation of cIAP1 itself. This can lead to the induction of apoptosis, a potent downstream phenotype that should be monitored.[16][17]
Data Presentation
Effective evaluation of PROTACs requires quantifying their degradation ability. Key parameters are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achieved). These are typically determined from a dose-response curve analyzed by Western blot.
Table 1: Example Dose-Response Data for a cIAP1 PROTAC
| PROTAC Conc. (nM) | % Target Protein Remaining (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 100% | 0% |
| 1 | 85% | 15% |
| 10 | 52% | 48% |
| 50 | 25% | 75% |
| 100 | 15% | 85% |
| 500 | 12% | 88% |
| 1000 | 20% | 80% |
| 5000 | 45% | 55% |
From this data, one can estimate a DC50 of ~11 nM and a Dmax of 88%. The decreased degradation at 1000 nM and 5000 nM suggests a potential "hook effect."
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.[18]
-
Cell Plating: Seed cells in 12-well or 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10,000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading.[19]
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[18]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-induced interaction between cIAP1 and the target protein.[1]
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC (or a high concentration if no degradation is observed) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against cIAP1 (or the target protein) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Run the eluates on an SDS-PAGE gel and perform a Western blot, probing for the target protein (if you pulled down cIAP1) or for cIAP1 (if you pulled down the target protein). An increase in the co-precipitated protein in the PROTAC-treated sample confirms ternary complex formation.
Protocol 3: In-Cell Ubiquitination Assay
This protocol detects the ubiquitination of the target protein.[1][8]
-
Cell Treatment: Treat cells with your PROTAC. It is critical to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt non-covalent protein interactions.
-
Immunoprecipitation: Perform immunoprecipitation for your target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Perform a Western blot and probe with an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 16. pnas.org [pnas.org]
- 17. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Hook Effect with cIAP1-Recruiting PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hook effect observed with cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-recruiting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of cIAP1-recruiting PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the concentration of the PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, which can be misleading if not properly characterized.[1][3]
Q2: What causes the hook effect with cIAP1-recruiting PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][4] A cIAP1-recruiting PROTAC functions by forming a productive ternary complex between the target protein, the PROTAC, and the cIAP1 E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.[5][6] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or cIAP1, forming binary "Target-PROTAC" or "cIAP1-PROTAC" complexes.[1][7] These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex and reducing degradation efficiency.[1][8]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration range is the hook effect typically observed for cIAP1-recruiting PROTACs?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, the target protein, and the cell line used.[1] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[1][10] It is therefore crucial to perform a broad dose-response experiment (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration for degradation and the onset of the hook effect.[1]
Q5: How can the design of the cIAP1-recruiting PROTAC influence the hook effect?
A5: The design of the PROTAC, particularly the linker connecting the target-binding and cIAP1-binding moieties, is critical. The length, composition, and attachment points of the linker influence the stability and conformation of the ternary complex.[11][12][] A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other, thereby stabilizing the ternary complex and mitigating the hook effect.[9][14] Conversely, a suboptimal linker can lead to steric hindrance or unfavorable protein-protein interactions, exacerbating the hook effect.[11][14]
Troubleshooting Guides
Problem 1: My dose-response curve for a cIAP1-recruiting PROTAC is bell-shaped, showing decreased degradation at high concentrations.
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Likely Cause: You are observing the hook effect.[2]
-
Troubleshooting Steps:
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Confirm and Characterize the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations to clearly define the bell-shaped curve.[1]
-
Determine Optimal Concentration (Dmax): Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this for future experiments.[1]
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Assess Ternary Complex Formation: Use biophysical assays like NanoBRET, Co-Immunoprecipitation (Co-IP), or AlphaLISA to directly measure ternary complex formation at various PROTAC concentrations. A decrease in ternary complex formation should correlate with the decrease in degradation at high concentrations.[1][9]
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Time-Course Experiment: Perform a time-course experiment at both the optimal concentration and a higher concentration within the hook effect region to understand the kinetics of degradation.[9]
-
Problem 2: My cIAP1-recruiting PROTAC shows weak or no degradation across a standard concentration range.
-
Likely Cause: Your tested concentrations may fall entirely within the hook effect region, or the PROTAC may have poor cell permeability.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: Extend your dose-response curve to include significantly lower concentrations (e.g., picomolar to nanomolar range). The optimal degradation concentration might be much lower than initially anticipated.[9]
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and cIAP1 at sufficient levels using Western Blot or qPCR.[2]
-
Evaluate Cell Permeability: If degradation remains low, assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]
-
Verify Compound Integrity: Ensure your PROTAC is properly stored and prepare fresh stock solutions to rule out compound degradation.[2]
-
Quantitative Data Summary
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 0.1 nM | 95% |
| 1 nM | 70% |
| 10 nM | 30% |
| 100 nM | 15% (Dmax) |
| 1 µM | 40% |
| 10 µM | 75% |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.[2]
Experimental Protocols
Protocol 1: Western Blotting for Dose-Response Analysis
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the cIAP1-recruiting PROTAC in cell culture medium. A broad concentration range (e.g., 1 pM to 10 µM) is recommended.[2] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Load equal amounts of protein for SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify band intensities using densitometry. Normalize the target protein band intensity to the loading control. Plot the normalized target protein levels against the log of the PROTAC concentration to visualize the dose-response curve.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
-
Cell Treatment: Treat cells with the cIAP1-recruiting PROTAC at various concentrations (including one at Dmax and one in the hook effect range) and a vehicle control for a shorter time (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the target protein overnight at 4°C.
-
Bead Capture: Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and cIAP1. An increased signal for cIAP1 in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
Visualizations
Caption: Mechanism of action for a cIAP1-recruiting PROTAC at optimal concentrations.
Caption: Formation of non-productive binary complexes at high PROTAC concentrations.
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of cIAP1 Ligand-Linker Conjugates 8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of cIAP1 Ligand-Linker Conjugates 8. The following resources are designed to offer practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound and why is cell permeability important?
A1: this compound are a form of Proteolysis Targeting Chimeras (PROTACs) designed to specifically target the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2][3] These molecules work by inducing the degradation of a target protein through the ubiquitin-proteasome system.[1][4] For these conjugates to be effective, they must cross the cell membrane to reach their intracellular targets. Therefore, sufficient cell permeability is a critical factor for their biological activity.[5]
Q2: What are the common reasons for the low cell permeability of this compound?
A2: Like many PROTACs, this compound often exhibit poor cellular permeability due to their high molecular weight (MW) and a large number of hydrogen bond donors and acceptors, which are characteristics that generally hinder passive diffusion across the lipid bilayer of the cell membrane.[1][6][7] The physicochemical properties of the ligand, linker, and the overall conjugate architecture play a significant role in its ability to permeate cells.
Q3: What initial steps can I take to assess the cell permeability of my cIAP1 Ligand-Linker Conjugate 8?
A3: A common starting point is to perform a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a cell-free assay that can provide an initial, rapid assessment of a compound's ability to cross an artificial lipid membrane, giving an indication of its passive permeability.[7] For a more biologically relevant context, cellular uptake assays using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular compound concentration are recommended.
Q4: How can I modify the linker to potentially improve permeability?
A4: The linker region of the conjugate offers a modular point for chemical modification. Strategies to enhance permeability include:
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Reducing Linker Length: Shorter linkers can decrease the overall molecular weight and polar surface area.[6]
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Modulating Lipophilicity: Increasing the lipophilicity of the linker can enhance membrane partitioning, but this needs to be balanced to avoid issues with solubility and non-specific toxicity.[1] The use of ferrocene (B1249389) in linkers is an emerging strategy to control molecular properties.[4]
-
Incorporating Permeability-Enhancing Moieties: Conjugating with moieties like fatty acids or cholesterol can improve cellular internalization.[8]
Q5: Are there other advanced strategies to improve the cellular uptake of these conjugates?
A5: Yes, several advanced strategies can be employed:
-
Prodrug Approach: Modifying the conjugate to a more permeable prodrug form that is intracellularly converted to the active compound can be effective.[5][9] This often involves masking polar functional groups.[9]
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Conjugation with Cell-Penetrating Peptides (CPPs): Attaching short peptides (5-30 amino acids) that can actively traverse the cell membrane can significantly enhance the uptake of the conjugate.[5]
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Utilizing Nanocarrier Formulations: Encapsulating the conjugate in systems like liposomes or niosomes can facilitate its delivery across the cell membrane.[8][10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low intracellular concentration of the conjugate | Poor passive diffusion due to high molecular weight and polarity. | 1. Modify the linker: Systematically alter the linker length and composition to optimize physicochemical properties. 2. Prodrug strategy: Mask polar groups with cleavable moieties to increase lipophilicity. 3. Active transport: Conjugate with a cell-penetrating peptide (CPP). |
| Inconsistent results in cellular assays | Poor aqueous solubility of the conjugate leading to aggregation. | 1. Formulation optimization: Use co-solvents or surfactants to improve solubility. 2. Linker modification: Introduce more hydrophilic elements into the linker, such as short PEG chains, but be mindful of the potential negative impact on permeability. |
| High off-target effects or cellular toxicity | Excessive lipophilicity leading to non-specific membrane interactions or promiscuous binding. | 1. Reduce lipophilicity: Modify the linker or ligand to be more polar. 2. Targeted delivery: Utilize a targeted delivery system, such as antibody-drug conjugate principles, if a specific cell surface receptor is available. |
| Good in vitro permeability (e.g., PAMPA) but poor cellular activity | The compound is a substrate for active efflux transporters (e.g., P-glycoprotein). | 1. Co-administration with efflux inhibitors: In experimental settings, use known inhibitors to confirm if efflux is the issue. 2. Structural modification: Alter the conjugate structure to reduce recognition by efflux pumps. |
Quantitative Data Summary
The following table presents hypothetical data illustrating how different modification strategies might impact the permeability and activity of a cIAP1 Ligand-Linker Conjugate.
| Conjugate ID | Modification Strategy | Molecular Weight (Da) | cLogP | PAMPA Permeability (10⁻⁶ cm/s) | Cellular Degradation of Target (%) |
| cIAP1-LLC8-Base | Unmodified | 950 | 4.5 | 0.5 | 15 |
| cIAP1-LLC8-Mod1 | Shortened Linker | 880 | 4.2 | 1.2 | 35 |
| cIAP1-LLC8-Mod2 | Increased Lipophilicity | 970 | 5.8 | 2.5 | 50 (with some toxicity) |
| cIAP1-LLC8-Mod3 | Prodrug (Ester mask) | 1020 | 5.1 | 3.8 | 65 |
| cIAP1-LLC8-Mod4 | CPP Conjugation | 1250 | 3.9 | Not applicable | 80 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of lecithin (B1663433) in dodecane.
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Dissolve the test conjugate and control compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Plate Preparation:
-
Coat the filter of a 96-well donor plate with 5 µL of the lecithin solution.
-
Add 150 µL of PBS to each well of a 96-well acceptor plate.
-
-
Compound Addition:
-
Dilute the stock solutions of the test and control compounds in PBS to the final desired concentration.
-
Add 150 µL of the diluted compound solutions to the donor plate wells.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
Use the following formula to calculate the permeability coefficient: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [drug]_acceptor / [drug]_equilibrium)
-
Where VD and VA are the volumes in the donor and acceptor wells, Area is the effective surface area of the membrane, and Time is the incubation time.
-
Protocol 2: Cellular Uptake Assay using LC-MS
-
Cell Culture:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the cIAP1 Ligand-Linker Conjugate 8 at various concentrations and time points. Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS to remove any unbound conjugate.
-
Lyse the cells using a suitable lysis buffer containing a known concentration of an internal standard.
-
-
Sample Preparation:
-
Harvest the cell lysates and centrifuge to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated liquid chromatography-mass spectrometry method to quantify the intracellular concentration of the conjugate relative to the internal standard.
-
-
Data Analysis:
-
Normalize the intracellular conjugate concentration to the total protein concentration of the cell lysate.
-
Compare the uptake of different conjugate modifications.
-
Visualizations
Caption: Mechanism of action for cIAP1 Ligand-Linker Conjugate 8.
Caption: Strategies to improve the cell permeability of conjugates.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing cIAP1 PROTAC Stability and Efficacy Through Linker Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of cIAP1-targeting PROTACs. The focus is on the critical role of linker chemistry in influencing PROTAC stability, efficacy, and overall performance.
Frequently Asked Questions (FAQs)
Q1: My cIAP1 PROTAC demonstrates strong binding to both the target protein and cIAP1 in biochemical assays, yet it fails to induce degradation in cells. What are the potential linker-related issues?
This is a frequent challenge that often points to suboptimal ternary complex formation or poor cellular properties, both of which are heavily influenced by the linker.[1] Here are several potential linker-related problems:
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Incorrect Linker Length: The linker may be too short, causing steric hindrance that prevents the productive formation of the Target-PROTAC-cIAP1 ternary complex.[2][3] Conversely, an excessively long or flexible linker might lead to non-productive binding orientations where the ubiquitination sites on the target are not accessible to the E2 ubiquitin-conjugating enzyme.[2]
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Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that lysine (B10760008) residues available for ubiquitination are not within the E3 ligase's reach.[1]
-
Poor Physicochemical Properties: The linker can significantly impact the PROTAC's overall properties. A linker with high polarity may reduce cell permeability, while a highly lipophilic linker might lead to poor aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[1][2][4]
Q2: My cIAP1 PROTAC is exhibiting significant off-target effects. How can the linker be modified to enhance selectivity?
Off-target effects can arise from the PROTAC degrading proteins other than the intended target.[5] While the primary determinant of selectivity is the target-binding warhead, the linker can play a crucial role in modulating this.
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Alter Linker Composition and Rigidity: Introducing more rigid elements, such as piperazine (B1678402) or triazole rings, into the linker can pre-organize the PROTAC into a conformation that favors the formation of the on-target ternary complex over off-target complexes.[2]
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Modify Linker Attachment Points: The points at which the linker is attached to the target and E3 ligase ligands can influence the geometry of the ternary complex and, consequently, which proteins are presented for ubiquitination.[6] A systematic evaluation of different attachment points can improve selectivity.
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Change the E3 Ligase Recruiter: While this is not a direct linker modification, if linker optimization fails, consider using a PROTAC that recruits a different E3 ligase. Different E3 ligases have distinct expression patterns and endogenous substrates, which can alter the off-target profile.[4][5]
Q3: I'm observing rapid degradation of my cIAP1 PROTAC itself in cellular assays. What aspects of the linker chemistry could be contributing to this instability?
PROTAC instability can be a significant hurdle. The linker is often a site of metabolic vulnerability.[7]
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Metabolically Labile Moieties: Linear aliphatic or ether chains within the linker can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Amide bonds within the linker can be subject to hydrolysis.[7][8]
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Improving Metabolic Stability: Consider replacing metabolically labile groups with more stable alternatives. For instance, replacing an amide bond with an ether or incorporating a triazole ring can enhance metabolic stability.[8] The introduction of steric hindrance near metabolically susceptible positions can also shield the linker from enzymatic degradation.
Q4: What is the "hook effect" and how can linker design help to mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-cIAP1) rather than the productive ternary complex required for degradation.[5][9]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein (either the target or the E3 ligase) increases the affinity for the second.[1] This stabilizes the ternary complex and can lessen the hook effect.[1] Linker modifications that improve the protein-protein interactions between the target and cIAP1 within the ternary complex can enhance cooperativity.
Troubleshooting Guides
Issue 1: No or Low Target Protein Degradation
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The PROTAC is not reaching its intracellular target. Modify the linker to improve physicochemical properties, for example, by incorporating elements that enhance solubility or by using prodrug strategies to mask polar groups.[5] |
| Suboptimal Linker Length or Flexibility | The linker is sterically hindering the formation of a productive ternary complex. Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal geometry.[2][] |
| Non-productive Ternary Complex Formation | The ternary complex forms, but the target's lysine residues are not accessible for ubiquitination. Redesign the linker to alter the relative orientation of the target protein and cIAP1.[5] |
| PROTAC Instability | The PROTAC is being rapidly degraded. Assess the metabolic stability of the PROTAC and modify the linker to remove or protect metabolically labile sites.[7] |
Issue 2: Poor PROTAC Stability in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Metabolic Liability of the Linker | The linker contains moieties susceptible to enzymatic degradation (e.g., amides, linear alkyl chains).[4][7] Replace labile groups with more stable ones (e.g., ethers, triazoles) or introduce steric shielding.[8] |
| Chemical Instability | The PROTAC is unstable in the aqueous environment of the cell culture medium. Assess the stability of the PROTAC in media over time. If instability is observed, linker modifications may be necessary to improve chemical robustness.[5] |
Data Presentation
Table 1: Impact of Linker Length on cIAP1 PROTAC Efficacy
| PROTAC | Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 8 | BRD4 | >1000 | <10 | HeLa |
| PROTAC B | PEG | 12 | BRD4 | 150 | 65 | HeLa |
| PROTAC C | PEG | 16 | BRD4 | 25 | >90 | HeLa |
| PROTAC D | Alkyl | 10 | BTK | 500 | 40 | Ramos |
| PROTAC E | Alkyl | 14 | BTK | 80 | 85 | Ramos |
Note: Data are representative examples from published literature and are intended for illustrative purposes.
Table 2: Influence of Linker Composition on PROTAC Properties
| PROTAC | Linker Composition | Target Protein | Cell Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min in human liver microsomes) |
| PROTAC F | Alkyl Chain | RIPK2 | 0.5 | 15 |
| PROTAC G | PEG Chain | RIPK2 | 1.2 | 45 |
| PROTAC H | Rigid Piperazine | BRD4 | 2.5 | 90 |
| PROTAC I | Flexible PEG | BRD4 | 1.8 | 60 |
Note: Data are representative examples from published literature and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. Quantify band intensities to determine the extent of protein degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or cIAP1, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against the target protein, cIAP1, and other components of the ternary complex.[2]
Visualizations
Caption: cIAP1 PROTACs facilitate the formation of a ternary complex, leading to poly-ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A systematic workflow for troubleshooting common issues with cIAP1 PROTAC efficacy.
Caption: The interplay between linker properties and their impact on the overall performance of a cIAP1 PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of cIAP1 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the key components of a cIAP1 PROTAC?
A cIAP1 PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits the cIAP1 E3 ubiquitin ligase, and a chemical linker that connects the warhead and the cIAP1 ligand.[1][2] The proximity induced by the PROTAC facilitates the ubiquitination of the POI by cIAP1, leading to its degradation by the proteasome.[1][2]
Q2: Which ligands are commonly used to recruit cIAP1?
Commonly used ligands for cIAP1 are derived from Smac (Second Mitochondria-derived Activator of Caspases) mimetics. These include compounds like LCL161 and its derivatives, as well as bestatin-based ligands such as methyl bestatin (B1682670) (MeBS).[3][4][5] These ligands typically bind to the BIR3 domain of cIAP1.[3]
Q3: What are the most common challenges in synthesizing cIAP1 PROTACs?
The synthesis of cIAP1 PROTACs can be challenging due to their often complex structures and multi-step synthetic routes.[6] Common challenges include low reaction yields, difficulties in purification, and ensuring the stability of the final compound.[6] Specific issues can arise during the coupling of the three components, where side reactions or incomplete conversion can occur.[7]
Q4: How can I purify my final cIAP1 PROTAC compound?
The most common methods for purifying cIAP1 PROTACs are reversed-phase high-performance liquid chromatography (HPLC) and flash chromatography.[6][8][9] The choice of method depends on the scale of the synthesis and the physicochemical properties of the PROTAC. HPLC generally provides higher resolution and purity.[10]
Synthesis Troubleshooting Guide
Problem: Low Yield in Coupling Reactions (Amide Bond Formation or Click Chemistry)
| Possible Cause | Troubleshooting Steps |
| Inefficient activating agent (for amide coupling) | 1. Use a more efficient coupling reagent combination, such as HATU or HBTU with a tertiary amine base like DIPEA or triethylamine. 2. Ensure the freshness of the coupling reagents, as they can degrade over time. |
| Steric hindrance around the reaction site | 1. Increase the reaction temperature or prolong the reaction time. 2. Consider using a less sterically hindered linker or modifying the attachment point on the warhead or cIAP1 ligand. |
| Incomplete reaction (Click Chemistry - CuAAC) | 1. Ensure the use of a high-quality copper(I) source and a suitable ligand (e.g., TBTA) to stabilize the catalyst.[7][11] 2. Use a reducing agent like sodium ascorbate (B8700270) to maintain copper in the active Cu(I) state.[7] 3. Degas the solvent to remove oxygen, which can oxidize the Cu(I) catalyst.[7] 4. Increase the concentration of the azide (B81097) or alkyne partner.[7] |
| Side reactions | 1. For acid-sensitive groups, avoid acidic workup conditions. 2. Protect sensitive functional groups on the warhead or linker before coupling and deprotect as a final step. |
Problem: Difficulty in Synthesizing the cIAP1 Ligand or Linker
| Possible Cause | Troubleshooting Steps |
| Low yield in multi-step synthesis of LCL161 derivatives | 1. Optimize each step of the synthesis individually before proceeding to the next. 2. Ensure rigorous purification of intermediates to prevent carrying over impurities. |
| Challenges in introducing a functional handle for linker attachment | 1. Plan the synthetic route to incorporate a suitable functional group (e.g., an amine, carboxylic acid, azide, or alkyne) at a solvent-exposed position of the cIAP1 ligand that does not interfere with its binding to cIAP1.[12] |
Purification Troubleshooting Guide
Problem: Poor Separation and Purity After Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate column chemistry for HPLC | 1. For reversed-phase HPLC, screen different C18 columns from various manufacturers as they have different selectivities. 2. If the PROTAC is highly hydrophobic, consider a C8 or C4 column. For more polar PROTACs, a phenyl-hexyl column might be suitable. |
| Suboptimal mobile phase conditions | 1. Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting impurities.[13] 2. Adjust the pH of the mobile phase. Small changes in pH can significantly alter the retention and selectivity of ionizable compounds. 3. Try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can provide different selectivities. |
| Co-elution of impurities | 1. If impurities persist after reversed-phase HPLC, consider a secondary purification step using an orthogonal method, such as normal-phase chromatography or ion-exchange chromatography if applicable. |
| Sample overload on the column | 1. Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.[8] |
Quantitative Data Summary
Table 1: Degradation Efficiency of Representative BRD4-targeting cIAP1 PROTACs
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | PEG | <1 | >90 | Burkitt's Lymphoma |
| PROTAC 4 | Alkyl | ~0.008 | >90 | MV-4-11 |
| PROTAC 5 | PEG | ~165 | >80 | BxPC3 |
Data is compiled from various sources for illustrative purposes and direct comparison may not be appropriate due to different experimental conditions.[14]
Table 2: Purification Parameters for a Model cIAP1 PROTAC
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel or C18 | C18 |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Water/Acetonitrile with 0.1% TFA or Formic Acid |
| Typical Yield | 60-80% | 40-60% |
| Typical Purity | 85-95% | >98% |
Experimental Protocols
Protocol 1: Western Blot for cIAP1 PROTAC-Induced Protein Degradation
This protocol outlines the general steps to assess the degradation of a target protein after treatment with a cIAP1 PROTAC.
Materials:
-
Cell line expressing the POI and cIAP1
-
cIAP1 PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the cIAP1 PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated sample.[15][16]
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol describes a proximity-based assay to measure the formation of the POI-PROTAC-cIAP1 ternary complex.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged cIAP1 (e.g., FLAG-tagged)
-
cIAP1 PROTAC
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin-donor beads and biotinylated anti-tag antibody (e.g., biotinylated anti-FLAG) or directly conjugated donor beads.
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the cIAP1 PROTAC in assay buffer. Prepare solutions of the tagged POI and tagged cIAP1 in assay buffer.
-
Assay Reaction: In a microplate, add the tagged POI, tagged cIAP1, and the cIAP1 PROTAC at various concentrations. Include controls with no PROTAC and no proteins.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads.
-
Signal Detection: Incubate the plate in the dark and then read the AlphaLISA signal on a compatible plate reader. An increase in signal indicates the formation of the ternary complex.[17][18]
Visualizations
Caption: Mechanism of cIAP1 PROTAC-induced protein degradation.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting decision tree for cIAP1 PROTACs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. SLAS2024 [slas2024.eventscribe.net]
Technical Support Center: Controlling Apoptosis Timing with cIAP1 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cIAP1 PROTACs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to help you control and interpret the timing of PROTAC-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which cIAP1 PROTACs induce apoptosis?
A1: cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) is an E3 ubiquitin ligase that plays a key role in cell survival signaling.[1] It prevents apoptosis by ubiquitinating and targeting proteins in the apoptotic pathway, such as RIPK1, for degradation, and by inhibiting caspases.[1][2][3] cIAP1-targeting PROTACs are bifunctional molecules that bring cIAP1 into close proximity with another E3 ligase (like CRBN or VHL) recruited by the other end of the PROTAC.[4] This induces the ubiquitination and subsequent proteasomal degradation of cIAP1 itself.[2] The degradation of cIAP1 relieves its inhibition on caspase-8, leading to caspase-8 activation, which in turn activates executioner caspases (like caspase-3/7) and triggers the apoptotic cascade.[5] In some contexts, cIAP1 degradation can also sensitize cells to TNFα-induced apoptosis.[5][6]
Q2: What is the expected timeline from cIAP1 degradation to apoptosis?
A2: The timing can vary significantly based on the cell line, PROTAC concentration, and the specific compound's efficiency. However, a general sequence of events can be expected. cIAP1 degradation is a rapid event, often detectable within 1-4 hours of treatment. The activation of caspase-8 and cleavage of caspase-3 typically follow, becoming evident between 4-12 hours. Significant loss of cell viability, as measured by assays like CellTiter-Glo, is usually observed from 12 to 48 hours post-treatment.
Q3: What is the "hook effect" and how does it affect the timing and efficacy of apoptosis?
A3: The "hook effect" describes a phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[7] This occurs because excess PROTAC molecules form non-productive binary complexes (PROTAC-cIAP1 or PROTAC-E3 ligase) instead of the essential ternary complex (cIAP1-PROTAC-E3 ligase) required for degradation.[7] This can lead to a bell-shaped dose-response curve.[7] If you are operating at a concentration on the right side of this curve, you may see delayed or reduced cIAP1 degradation and, consequently, a delayed or weaker apoptotic response. Running a wide dose-response curve is critical to identifying the optimal concentration for maximal degradation.[7]
Q4: How does the choice of E3 ligase (e.g., VHL vs. CRBN) recruited by the PROTAC affect the outcome?
A4: The choice of E3 ligase can influence several factors, including the stability and geometry of the ternary complex, the ubiquitination patterns on the target, and potential off-target effects.[7][8] Different cell lines express varying levels of E3 ligases, which can affect PROTAC efficacy. If a PROTAC is ineffective, one potential reason is low expression of the recruited E3 ligase in the chosen cell model. It is also a strategy to switch to a PROTAC that recruits a different E3 ligase if resistance develops.[9]
Data Presentation: Typical Timelines and Concentrations
The following tables provide a summary of expected timelines and concentration ranges for typical cIAP1 PROTAC experiments. These values are illustrative and should be optimized for your specific experimental system.
Table 1: Expected Timeline of Molecular Events Post-cIAP1 PROTAC Treatment
| Event | Typical Timeframe | Key Assay |
| Ternary Complex Formation | Minutes to 1 hour | Co-Immunoprecipitation (Co-IP), NanoBRET |
| cIAP1 Degradation | 1 - 4 hours | Western Blot, Targeted Proteomics |
| Caspase-8/3/7 Activation | 4 - 12 hours | Western Blot (Cleaved Caspase), Caspase-Glo Assay |
| Loss of Cell Viability | 12 - 48 hours | CellTiter-Glo, Annexin V/PI Staining |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Concentration Range | Purpose |
| Dose-Response (Degradation) | 0.1 nM - 10 µM | Determine DC50 and observe for hook effect.[10] |
| Time-Course (Mechanistic) | Optimal DC50 Conc. | Characterize the timing of downstream events. |
| Apoptosis/Viability Assays | Optimal DC50 Conc. | Correlate degradation with cellular phenotype. |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Mechanism of cIAP1 PROTAC-induced apoptosis.
Experimental Workflow
References
- 1. Cytoplasmic and Nuclear Functions of cIAP1 | MDPI [mdpi.com]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Tumor necrosis factor - Wikipedia [en.wikipedia.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
cIAP1 Ligand-Linker Conjugates 8 vs VHL ligands in PROTAC design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the design and ultimate success of a Proteolysis Targeting Chimera (PROTAC). Among the expanding repertoire of utilized E3 ligases, von Hippel-Lindau (VHL) and cellular inhibitor of apoptosis protein 1 (cIAP1) have emerged as prominent choices. This guide provides an objective comparison of PROTACs designed with cIAP1 and VHL ligands, offering a synthesis of available experimental data to inform rational PROTAC development.
Performance Comparison: cIAP1 vs. VHL in PROTAC-mediated Degradation
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of cIAP1- and VHL-based PROTACs targeting BTK and BRD4.
Table 1: Indirect Comparison of BTK-Targeting PROTACs
| E3 Ligase | PROTAC (Ligand) | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| cIAP1 | BC5P (Bestatin derivative) | BTK | THP-1 | 182 ± 57 | >90 | [1] |
| VHL | ARV-771 (VH032 derivative) | BTK | MOLM-14 | <5 | >90 | [2] |
Table 2: Indirect Comparison of BRD4-Targeting PROTACs
| E3 Ligase | PROTAC (Ligand) | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| cIAP1 | Not Sufficiently Reported | BRD4 | - | - | - | - |
| VHL | MZ1 (VH032 derivative) | BRD4 | 22Rv1 | <5 | >95 | [2] |
| VHL | ARV-771 (VH032 derivative) | BRD4 | 22Rv1 | <5 | >95 | [2] |
Note: The data presented is compiled from different studies and should be interpreted as an indirect comparison. The performance of a PROTAC is highly dependent on the specific target protein, the linker, and the cellular context.
Signaling Pathways and Mechanism of Action
Understanding the intrinsic signaling pathways of the recruited E3 ligase is crucial for anticipating potential on- and off-target effects of the PROTAC.
cIAP1 Signaling Pathway
cIAP1 is a key regulator of the NF-κB signaling pathway and apoptosis. It possesses a RING finger domain that confers its E3 ligase activity. Upon recruitment by a PROTAC, the cIAP1-PROTAC-target ternary complex is formed, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. cIAP1-based PROTACs have been shown to induce degradation via the formation of branched ubiquitin chains[3].
Caption: PROTAC-mediated cIAP1 target protein degradation pathway.
VHL Signaling Pathway
The von Hippel-Lindau protein (pVHL) is a component of the Cullin-2 RING E3 ligase complex (CRL2^VHL^). Its primary endogenous substrate is the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated, leading to its recognition by pVHL and subsequent degradation. VHL-based PROTACs mimic this interaction, recruiting target proteins to the CRL2^VHL^ complex for ubiquitination and degradation.
Caption: PROTAC-mediated VHL target protein degradation pathway.
Experimental Protocols
Reproducible and robust experimental protocols are fundamental for the evaluation and comparison of PROTAC performance.
General Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of a novel PROTAC.
Caption: A generalized workflow for the in vitro evaluation of PROTACs.
Key Experimental Methodologies
1. Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO)[4].
-
Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading[4].
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane[5].
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should be used to normalize for protein loading[5].
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control[4].
2. Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight[6].
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC for a defined period (e.g., 48 or 72 hours)[6].
-
Viability Measurement: Add a viability reagent such as MTT, MTS, or a luminescent-based reagent (e.g., CellTiter-Glo®). These reagents measure metabolic activity, which correlates with the number of viable cells[7].
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
3. Ternary Complex Formation Assay
These assays confirm the PROTAC's mechanism of action by detecting the formation of the target-PROTAC-E3 ligase complex.
-
NanoBRET™ Assay (in-cell): This is a proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a HaloTag®-labeled E3 ligase (acceptor) in live cells. An increase in the BRET signal upon PROTAC treatment indicates ternary complex formation[8].
-
Surface Plasmon Resonance (SPR) (in vitro): This label-free technique measures the binding kinetics and affinity of the interactions. Typically, the E3 ligase is immobilized on a sensor chip, and the target protein is flowed over in the presence of the PROTAC. The formation of the ternary complex is detected as a change in the refractive index at the sensor surface[9].
-
Isothermal Titration Calorimetry (ITC) (in vitro): ITC directly measures the heat changes associated with binding events. By titrating the PROTAC and one protein into a solution containing the other protein, the thermodynamics of ternary complex formation can be determined[9].
Conclusion
The choice between a cIAP1 and a VHL ligand in PROTAC design is a multifactorial decision that should be guided by the specific therapeutic context. VHL-based PROTACs are currently more prevalent in the literature and have demonstrated broad utility across various cell lines[10]. They have been successfully developed for a wide range of targets, often exhibiting high potency. cIAP1, as a member of the inhibitor of apoptosis protein family, offers a distinct biological context. The recruitment of cIAP1 may provide synergistic effects in cancer therapy by concurrently inducing target degradation and modulating apoptosis signaling pathways.
Ultimately, the optimal E3 ligase and ligand for a particular target will depend on factors such as the expression levels of the E3 ligase in the target tissue, the desired selectivity profile, and the potential for on-target and off-target effects. The experimental framework provided in this guide offers a robust starting point for the empirical evaluation and comparison of cIAP1- and VHL-based PROTACs in your specific research and drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Degradation by cIAP1 PROTACs: A Comparative Guide
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a compelling E3 ligase for targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).[1] These heterobifunctional molecules recruit cIAP1 to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2] For researchers, scientists, and drug development professionals, rigorous validation of on-target degradation is a critical step to ensure efficacy and specificity. This guide provides a comparative overview of key methods, complete with experimental protocols and data, to comprehensively validate the activity of cIAP1-recruiting PROTACs.
The Mechanism of cIAP1 PROTACs
A cIAP1 PROTAC operates by hijacking the cell's native ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to cIAP1 and the target protein, forming a ternary complex.[] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the RING domain of cIAP1.[4][5] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2] The PROTAC is then released to engage in further catalytic cycles of degradation.[2] A unique aspect of cIAP1-based degraders is their reliance on the K63-specific E2 enzyme UBE2N, which helps assemble complex branched ubiquitin chains (K11/K48 and K48/K63) to recruit the proteasome.[6]
Comparison of Primary Validation Methods
A multi-faceted approach is essential for robustly validating cIAP1 PROTACs. Key methods range from broad, unbiased proteome-wide analysis to specific, targeted assays confirming molecular interactions. Each method offers distinct advantages and provides complementary information.
| Method | Information Provided | Throughput | Sensitivity | Key Advantage | Limitation |
| Quantitative Proteomics (MS) | Global, unbiased protein abundance changes; on- and off-target identification.[7][8] | Low to Medium | High | Comprehensive view of PROTAC selectivity across the entire proteome. | Technically demanding, higher cost, and complex data analysis. |
| Western Blot (Immunoblot) | Semi-quantitative validation of target degradation; assessment of DC50 and Dmax.[9] | Medium | Moderate | Accessible, cost-effective, and provides direct visual confirmation. | Semi-quantitative, dependent on antibody quality, low throughput. |
| Ternary Complex Formation Assays | Confirms the formation of the POI-PROTAC-E3 complex; measures binding affinity and cooperativity.[10][11][12] | Medium to High | High | Directly validates the PROTAC's primary mechanism of action. | Can be complex to set up; in vitro results may not fully reflect cellular context. |
| Ubiquitination Assays | Confirms target ubiquitination, the direct biochemical consequence of ternary complex formation.[13][14] | Low to Medium | Moderate to High | Provides mechanistic link between complex formation and degradation. | Can be challenging to detect transient ubiquitination events. |
I. Quantitative Proteomics for Selectivity Profiling
Quantitative mass spectrometry (MS)-based proteomics is the gold standard for assessing the specificity of a PROTAC.[7] It allows for an unbiased, proteome-wide view of protein level changes following PROTAC treatment, definitively identifying both the intended target and any unintended off-targets.[8]
Experimental Workflow: Proteomics
Experimental Protocol: TMT-Based Quantitative Proteomics
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T, relevant cancer cell line) to 70-80% confluency. Treat cells with the cIAP1 PROTAC at various concentrations and time points. Include a DMSO-treated vehicle control.[8]
-
Protein Extraction and Quantification: Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[7]
-
Protein Digestion: Reduce, alkylate, and digest protein lysates into peptides using an enzyme like trypsin.
-
Peptide Labeling: Label the peptides from each condition with a specific Tandem Mass Tag (TMT) reagent. Pool the labeled samples.[7]
-
LC-MS/MS Analysis: Analyze the pooled peptide sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment compared to the control.[7]
Representative Data: Proteomics
| Protein | Gene | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Classification |
| Target Protein X | TPX | -3.5 | 1.2e-8 | On-Target |
| cIAP1 | BIRC2 | -3.1 | 4.5e-8 | On-Target (Self-degradation) |
| Off-Target Protein Y | OTPY | -2.1 | 9.8e-5 | Off-Target |
| Housekeeping Protein | GAPDH | 0.05 | 0.85 | Unaffected |
| This data is illustrative of typical results. |
II. Ternary Complex Formation Assays
The formation of a stable ternary complex is the foundational event in PROTAC-mediated degradation.[10] Assays that measure this interaction are crucial for confirming the mechanism of action and for optimizing PROTAC design. Biophysical techniques and cell-based assays provide complementary data on complex formation.
Experimental Workflow: NanoBRET™ Ternary Complex Assay
Experimental Protocol: NanoBRET™ Ternary Complex Assay
-
Plasmid Construction & Transfection: Create expression vectors for the target protein fused to NanoLuc® luciferase (energy donor) and cIAP1 fused to HaloTag® (energy acceptor). Co-transfect these plasmids into a suitable cell line like HEK293T.[10]
-
Cell Plating: Plate the transfected cells into a 96-well assay plate.
-
HaloTag® Labeling: Add the fluorescent HaloTag® NanoBRET™ ligand, which serves as the energy acceptor, and incubate to allow labeling.[10]
-
PROTAC Treatment: Add the cIAP1 PROTAC in a serial dilution to the wells.
-
Substrate Addition and Signal Reading: Add the Nano-Glo® substrate (furimazine) and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration. A bell-shaped curve is characteristic, indicating complex formation at optimal concentrations and the "hook effect" at higher concentrations due to the formation of binary complexes.[10]
Comparison of Ternary Complex Assays
| Assay | Principle | Format | Key Output |
| NanoBRET™ [10] | Bioluminescence Resonance Energy Transfer | Cell-based | In-cell complex formation (potency, kinetics) |
| Surface Plasmon Resonance (SPR) [12] | Change in refractive index upon binding | In vitro (biochemical) | Binding affinity (Kd), kinetics (kon, koff) |
| Isothermal Titration Calorimetry (ITC) [11] | Heat change upon binding | In vitro (biochemical) | Binding affinity (Kd), thermodynamics (ΔH, ΔS) |
| Fluorescence Polarization (FP) [12] | Change in polarization of fluorescently labeled molecule | In vitro (biochemical) | Competitive binding affinity (IC50) |
III. Target Ubiquitination Assays
Confirming that the target protein is ubiquitinated provides a direct mechanistic link between ternary complex formation and proteasomal degradation. This can be assessed both in vitro and in cells.
Experimental Protocol: In-Cell Ubiquitination (Co-IP)
-
Cell Treatment: Treat cells with the cIAP1 PROTAC for a short duration (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment to allow ubiquitinated species to accumulate.
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP): Incubate the lysate with an antibody specific to the target protein, coupled to magnetic or agarose (B213101) beads, to pull down the target protein and its modified forms.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blot: Elute the captured proteins from the beads and analyze by Western blot. Probe one membrane with an antibody against the target protein and another with an antibody that recognizes ubiquitin (e.g., anti-Ubiquitin, P4D1) or specific ubiquitin chain linkages (e.g., anti-K48, anti-K63).[6][15]
-
Analysis: An increase in high-molecular-weight smears or bands in the PROTAC-treated sample on the ubiquitin blot indicates target polyubiquitination.
Representative Data: Ubiquitination Western Blot
| Lane | Treatment | IP | Blot: anti-Ubiquitin | Blot: anti-Target |
| 1 | Vehicle | Target | Faint smear | Strong band (basal level) |
| 2 | PROTAC | Target | Intense high MW smear | Strong band (accumulated) |
| 3 | PROTAC + MG132 | Target | Very intense high MW smear | Strong band (accumulated) |
| 4 | PROTAC + MG132 | IgG Control | No signal | No signal |
| This data is illustrative of typical results. |
IV. Downstream Signaling Pathway Analysis
cIAP1 is a key regulator of cellular signaling, particularly the NF-κB pathway.[16][17] It functions by ubiquitinating RIP1, which is essential for assembling the signaling platform that activates NF-κB and MAPK pathways.[16] Degrading cIAP1 with a PROTAC is expected to disrupt this process, leading to stabilization of NF-κB-inducing kinase (NIK) and activation of the non-canonical NF-κB pathway.[16] Validating these downstream effects confirms the functional consequence of cIAP1 degradation.
By employing this comprehensive suite of validation methods, from global proteomics to specific mechanistic assays, researchers can build a robust data package to confirm the on-target efficacy, selectivity, and functional consequences of novel cIAP1-recruiting PROTACs, paving the way for their successful development as therapeutic agents.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 4. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [promega.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. lifesensors.com [lifesensors.com]
- 15. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytoplasmic Functions of cIAP1 | Encyclopedia MDPI [encyclopedia.pub]
- 17. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to Targeted Protein Degradation Platforms: SNIPERs in Focus
For Researchers, Scientists, and Drug Development Professionals
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes the cell's own quality control machinery, primarily the ubiquitin-proteasome system (UPS) and the lysosomal pathway, to achieve selective degradation of proteins of interest (POIs). Several innovative platforms have been developed, each with a unique mechanism and distinct advantages. This guide provides an objective comparison of key TPD technologies, with a special focus on Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), comparing them against Proteolysis-Targeting Chimeras (PROTACs), Lysosome-Targeting Chimeras (LYTACs), and Molecular Glues.
Overview of Targeted Protein Degradation Platforms
TPD technologies are broadly classified based on their structure and the degradation pathway they hijack. The most prominent platforms induce proximity between a target protein and components of the cellular degradation machinery.
-
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers): These are chimeric molecules that recruit Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP, which function as E3 ubiquitin ligases, to the target protein.[1][][3] A unique characteristic of SNIPERs is their ability to induce the degradation of both the target protein and the IAP E3 ligases themselves.[3][4]
-
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein and another ligand that recruits a different E3 ligase (commonly Cereblon or VHL), connected by a flexible linker.[5][6] By forming a ternary complex consisting of the target protein, the PROTAC, and the E3 ligase, they trigger the ubiquitination and subsequent proteasomal degradation of the target.[7][8]
-
LYTACs (Lysosome-Targeting Chimeras): Unlike SNIPERs and PROTACs that target intracellular proteins, LYTACs are designed to degrade extracellular and membrane-bound proteins.[][10][11] They achieve this by linking the target protein to a lysosome-targeting receptor on the cell surface, leading to internalization and degradation via the lysosomal pathway.[]
-
Molecular Glues: These are small, monovalent molecules that induce or stabilize an interaction between an E3 ligase and a target protein, effectively "gluing" them together.[][14] They act by altering the surface of the E3 ligase to enable recognition of a "neosubstrate" that would not typically be a target.[15][16]
Mechanism of Action: Visualizing the Pathways
The distinct mechanisms of these platforms dictate their applications and therapeutic potential.
Quantitative and Qualitative Comparison
The choice of a TPD platform depends on the target protein's characteristics, desired therapeutic effect, and drug development considerations.
| Feature | SNIPERs | PROTACs | LYTACs | Molecular Glues |
| Structure | Heterobifunctional (Target Ligand - Linker - IAP Ligand)[][17] | Heterobifunctional (Target Ligand - Linker - E3 Ligand)[6][8] | Heterobifunctional (Target Ligand - Linker - LTR Ligand)[] | Monovalent small molecule[16][18] |
| Degradation Machinery | Ubiquitin-Proteasome System (UPS)[1][] | Ubiquitin-Proteasome System (UPS)[5] | Lysosomal Pathway[][] | Ubiquitin-Proteasome System (UPS)[] |
| Recruited Component | IAP E3 Ligases (cIAP1, XIAP)[][4] | E3 Ligases (VHL, CRBN, etc.)[] | Lysosome-Targeting Receptors (CI-M6PR, ASGPR)[11][] | E3 Ligases (primarily CRBN)[16] |
| Target Location | Intracellular[] | Intracellular[11] | Extracellular & Membrane-associated[10][11] | Intracellular[] |
| Mode of Action | Catalytic, induces target and IAP degradation[3] | Catalytic, recycled after degradation[5][19] | Stoichiometric, internalized with target[] | Induces/stabilizes protein-protein interaction[][14] |
| Key Advantages | - Dual degradation of target and anti-apoptotic IAPs can be beneficial in oncology.[3]- Expands the repertoire of usable E3 ligases. | - Highly modular and rational design.[6]- Potent, catalytic activity.[8]- Can target "undruggable" proteins.[5][8] | - Accesses extracellular and membrane proteins, expanding the druggable proteome.[11]- Potential for cell-type specific targeting via receptor expression.[11] | - Smaller size, better drug-like properties (e.g., cell permeability).[18]- Can degrade non-ligandable targets.[14] |
| Key Disadvantages | - Potential for off-target effects related to IAP degradation.- Larger molecule size can present pharmacokinetic challenges. | - Large molecular weight can impact oral bioavailability and cell permeability.[20]- Complex ternary complex formation can be difficult to optimize. | - Larger size (often antibody-based) requires parenteral administration.[10]- Dependent on expression levels of lysosomal receptors. | - Discovery is often serendipitous, rational design is challenging.[14]- Mechanism can be difficult to elucidate. |
Experimental Protocols for Evaluating TPD Efficacy
Assessing the performance of a TPD molecule requires a series of well-defined experiments to confirm its mechanism of action and quantify its efficacy.
Key Experiment: Western Blot for Target Protein Degradation
This is the foundational assay to measure the reduction in target protein levels following treatment with a degrader.[21] It allows for the determination of key quantitative metrics like DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[21]
Methodology:
-
Cell Treatment: Culture appropriate cells and treat them with a range of concentrations of the degrader molecule (e.g., SNIPER, PROTAC) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the proteins.[21]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal protein loading for the subsequent steps.[21]
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[21]
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[21]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.[21]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the degradation percentage. Plot the degradation percentage against the degrader concentration to determine DC₅₀ and Dₘₐₓ.
-
Supporting Experimental Protocols
-
Ubiquitination Assay: To confirm that degradation is UPS-dependent, the target protein can be immunoprecipitated from cell lysates after degrader treatment (in the presence of a proteasome inhibitor like MG132). The resulting precipitate is then analyzed by Western blot using an anti-ubiquitin antibody. An increase in the ubiquitination signal confirms the mechanism.[22]
-
Cell Viability Assay: To evaluate the functional consequence of protein degradation, cell viability or proliferation assays (e.g., CellTiter-Glo®, MTT) are performed. These assays measure the impact of the degrader on cell health, which is particularly relevant for oncology applications.[22]
-
Co-Immunoprecipitation (Co-IP): This technique is used to confirm the formation of the ternary complex. By pulling down one component of the complex (e.g., the E3 ligase), the other components (the target protein and the degrader) can be detected by Western blot if they are bound.
Conclusion
The field of targeted protein degradation offers a powerful and versatile approach to drug discovery, capable of addressing targets previously considered "undruggable."[23][24] SNIPERs represent a distinct and valuable platform within this landscape. Their unique ability to recruit IAP E3 ligases and concurrently degrade both the target protein and the anti-apoptotic IAPs provides a compelling therapeutic strategy, especially for cancer.[3] While PROTACs have a more established and modular design process, and LYTACs uniquely address extracellular targets, the rational application of SNIPERs expands the toolkit available to researchers. The choice of platform will ultimately be guided by the specific biological context and the properties of the protein of interest. Continued innovation in linker technology, E3 ligase discovery, and delivery mechanisms will further enhance the capabilities of all TPD platforms, promising a new generation of precision medicines.
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 10. LYTAC - Profacgen [profacgen.com]
- 11. Targeting extracellular and membrane proteins for lysosomal degradation via lysosome targeting chimeras (LYTACs) - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 14. Molecular glue - Wikipedia [en.wikipedia.org]
- 15. trio-biotech.com [trio-biotech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. Biologics-based degraders — an expanding toolkit for targeted-protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. dokumen.pub [dokumen.pub]
- 23. njbio.com [njbio.com]
- 24. Targeted Protein Degraders Industry: Overview & Benefits [rootsanalysis.com]
A Comparative Guide to CRISPR-Cas9 for Validating cIAP1-Dependent Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-Cas9 and other gene silencing techniques for the validation of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-dependent degradation pathways. We present supporting experimental data, detailed protocols, and visualizations to assist researchers in selecting the most appropriate method for their experimental needs.
Introduction to cIAP1 and Knockdown Validation
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), encoded by the BIRC2 gene, is a key regulator of cell death and survival pathways. It functions as an E3 ubiquitin ligase, targeting proteins for proteasomal degradation.[1][2] cIAP1's RING domain is crucial for its E3 ligase activity, which can mediate the degradation of other proteins, including fellow IAP family members like XIAP, through both ubiquitin-dependent and -independent pathways.[1][3] Given its central role in apoptosis and inflammation, particularly in the TNFα signaling pathway, cIAP1 is a significant target in cancer and inflammatory disease research.[4][5][6]
Validating the function of cIAP1 often requires reducing its expression to observe downstream effects on target protein degradation and cellular signaling. Gene silencing or "knockdown" techniques are essential for this purpose. While RNA interference (RNAi) has traditionally been used, the advent of CRISPR-Cas9 technology offers a powerful alternative for complete gene knockout. This guide compares these methodologies in the context of cIAP1 functional validation.
Comparison of Gene Silencing Technologies: CRISPR-Cas9 vs. RNAi
The choice between CRISPR-Cas9 and RNAi (siRNA/shRNA) depends on the specific experimental goal, such as the desired duration of the effect and the need for complete loss of protein function versus a partial reduction.
| Feature | CRISPR-Cas9 | RNA Interference (siRNA/shRNA) |
| Mechanism | Induces double-strand breaks in the genomic DNA, leading to frameshift mutations via non-homologous end joining (NHEJ), resulting in a non-functional gene (knockout).[7][8][9] | Post-transcriptional gene silencing. Short RNA molecules (siRNA or shRNA-derived) guide the RNA-induced silencing complex (RISC) to degrade target mRNA.[9][10][11] |
| Effect Level | Gene (DNA) | Transcript (mRNA) |
| Permanence | Permanent and heritable gene knockout in the cell line.[9] | Transient (siRNA) or stable but potentially variable (shRNA) knockdown.[9][12] |
| Efficiency | Can achieve complete loss of protein function (80-99% reduction in heterogeneous populations).[8] | Typically results in partial protein reduction (knockdown efficiency can range from 75-90%).[13] |
| Off-Target Effects | Potential for off-target DNA cleavage. Minimized by careful sgRNA design and use of high-fidelity Cas9 variants.[7][8] | Can cause off-target mRNA degradation and unintended changes in gene expression.[13][14] |
| Validation | Requires validation at the genomic (sequencing) and protein (Western blot) levels. | Validated at mRNA (qRT-PCR) and protein (Western blot) levels.[11][15] |
| Best For | Studying the effects of complete and permanent loss of cIAP1 function. Creating stable knockout cell lines for long-term studies and screening.[16] | Investigating the effects of acute or temporary reduction of cIAP1. Rapid screening of multiple targets.[12] |
Signaling and Experimental Workflows
Visualizing the biological pathway and experimental processes is crucial for understanding and planning experiments.
cIAP1's Role in TNFα Signaling
cIAP1 is a critical node in the TNFα signaling pathway. Upon TNFα binding to its receptor (TNFR1), cIAP1 is recruited and ubiquitinates RIPK1, leading to the activation of the pro-survival NF-κB pathway. Inhibition or degradation of cIAP1 prevents RIPK1 ubiquitination, shunting the pathway towards apoptosis via the formation of a death-inducing complex involving FADD and Caspase-8.[5][6][17][18]
Caption: The cIAP1 signaling pathway in response to TNFα.
Experimental Workflow: CRISPR-Cas9 Knockout of cIAP1
The process of generating and validating a cIAP1 knockout cell line using CRISPR-Cas9 involves several key stages, from designing the guide RNA to confirming the absence of the protein.
Caption: Workflow for cIAP1 knockout using CRISPR-Cas9.
Experimental Workflow: RNAi Knockdown of cIAP1
Caption: Workflow for cIAP1 knockdown using RNAi.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific cell lines and reagents.
Protocol 1: CRISPR-Cas9-Mediated Knockout of cIAP1
-
sgRNA Design and Cloning :
-
Design 2-3 sgRNAs targeting an early exon of the BIRC2 gene using a design tool (e.g., CHOPCHOP, Synthego).
-
Synthesize and clone the sgRNAs into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Cell Transfection :
-
Transfect the target cell line (e.g., HEK293T, HeLa) with the sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
-
Selection and Single-Cell Cloning :
-
24-48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin).
-
Once a stable population is established, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Expand the resulting monoclonal populations.
-
-
Validation :
-
Genomic DNA Analysis : Extract genomic DNA from expanded clones. Amplify the targeted region of the BIRC2 gene by PCR. Use Sanger sequencing or a T7 Endonuclease I assay to screen for insertions/deletions (indels).[19]
-
Western Blot Analysis : Lyse cells and perform a Western blot using a validated anti-cIAP1 antibody to confirm the complete absence of the protein.[8]
-
Protocol 2: siRNA-Mediated Knockdown of cIAP1
-
siRNA Preparation :
-
Obtain 2-3 validated siRNAs targeting cIAP1 and a non-targeting control siRNA.
-
Resuspend siRNAs to a stock concentration of 20 µM in nuclease-free water.
-
-
Transfection :
-
Plate cells to be 50-70% confluent on the day of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol (e.g., RNAiMAX). A final siRNA concentration of 5-20 nM is a good starting point.[15]
-
Add complexes to cells and incubate for 24-72 hours.
-
-
Validation :
-
qRT-PCR : At 24-48 hours post-transfection, extract total RNA and perform quantitative reverse transcription PCR to measure the reduction in cIAP1 mRNA levels relative to a housekeeping gene and the non-targeting control.[11]
-
Western Blot : At 48-72 hours post-transfection, lyse cells and perform a Western blot to confirm the reduction in cIAP1 protein levels.[15]
-
Protocol 3: Western Blot for Protein Validation
-
Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer : Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against cIAP1 overnight at 4°C. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Use an enhanced chemiluminescence (ECL) substrate to visualize bands. Use an anti-β-actin or anti-GAPDH antibody as a loading control.[10]
Conclusion
References
- 1. The RING domain of cIAP1 mediates the degradation of RING-bearing inhibitor of apoptosis proteins by distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The RING domain of cIAP1 mediates the degradation of RING-bearing inhibitor of apoptosis proteins by distinct pathways. | Semantic Scholar [semanticscholar.org]
- 3. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular inhibitor of apoptosis 1 (cIAP-1) degradation by caspase 8 during TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 6. pnas.org [pnas.org]
- 7. A genome-scale CRISPR-Cas9 screening method for protein stability reveals novel regulators of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. m.youtube.com [m.youtube.com]
- 10. siRNA Knockdown: Implementing Negative Controls in Antibody QC | Labcompare.com [labcompare.com]
- 11. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Ubiquitin Landscape: A Comparative Guide to Mass Spectrometry Analysis of cIAP1 PROTACs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of mass spectrometry-based approaches for analyzing ubiquitination induced by cellular inhibitor of apoptosis protein 1 (cIAP1) Proteolysis Targeting Chimeras (PROTACs). We delve into the experimental data, detailed protocols, and the unique ubiquitin signatures generated by these targeted protein degraders.
Proteolysis Targeting Chimeras (PROTACs) that hijack the E3 ubiquitin ligase cIAP1 have emerged as a promising therapeutic modality. A deep understanding of their mechanism of action, particularly the ubiquitination events they trigger, is crucial for their rational design and optimization. Mass spectrometry has become an indispensable tool for elucidating the intricate details of PROTAC-induced ubiquitination, from identifying modification sites to quantifying changes in the ubiquitinome.
Mechanism of Action: A Unique Ubiquitin Signature
cIAP1-recruiting PROTACs operate by forming a ternary complex between cIAP1, the PROTAC molecule, and the target protein of interest (POI). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. Recent studies have revealed that cIAP1-based degraders utilize a distinct ubiquitin code. Unlike many other E3 ligases that primarily assemble K48-linked ubiquitin chains, cIAP1 activity, in the context of PROTACs, is dependent on the K63-specific E2 enzyme UBE2N[1]. This leads to the formation of K63-linked ubiquitin chains which then facilitate the assembly of more complex, branched ubiquitin architectures, including K48/K63 and K11/K48 branched chains[1]. This unique ubiquitin signature is a key characteristic of cIAP1-mediated protein degradation.
Comparative Analysis of cIAP1 PROTACs: A Mass Spectrometry Perspective
Quantitative mass spectrometry provides a powerful platform to compare the efficacy and selectivity of different cIAP1 PROTACs. By employing techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can accurately quantify changes in the ubiquitinated proteome upon treatment with different PROTACs. The most common approach involves the enrichment of ubiquitinated peptides, typically through the use of antibodies that recognize the di-glycine (di-Gly) remnant left on lysine (B10760008) residues after tryptic digestion.
While specific datasets directly comparing a wide range of cIAP1 PROTACs in a single publication are still emerging, the principles of such a comparison are well-established. The following table illustrates the type of quantitative data that can be generated through a SILAC-based di-Gly proteomics experiment to compare two hypothetical cIAP1 PROTACs, PROTAC A and PROTAC B, against a vehicle control.
| Target Protein | Ubiquitination Site | Fold Change (PROTAC A / Control) | Fold Change (PROTAC B / Control) | Notes |
| On-Target | ||||
| Target Protein X | K123 | 8.5 | 6.2 | Key ubiquitination site for degradation. |
| Target Protein X | K234 | 5.1 | 3.8 | Secondary ubiquitination site. |
| Off-Target | ||||
| Protein Y | K56 | 1.2 | 4.5 | PROTAC B shows significant off-target ubiquitination. |
| Protein Z | K89 | 1.1 | 1.3 | Minimal off-target effects observed for both. |
| Autoubiquitination | ||||
| cIAP1 | K456 | 3.2 | 2.8 | Indicates engagement and activation of cIAP1. |
This table is a representative example of data obtained from quantitative proteomics experiments.
Experimental Protocols: A Step-by-Step Guide
The following is a detailed protocol for the mass spectrometry analysis of ubiquitination induced by cIAP1 PROTACs, integrating SILAC-based quantification and di-Gly remnant immunopurification.
1. SILAC Labeling and Cell Treatment:
-
Culture cells in SILAC media containing either "light" (e.g., 12C6-Arg, 12C6-Lys), "medium" (e.g., 13C6-Arg, 4,4,5,5-D4-Lys), or "heavy" (e.g., 13C6,15N4-Arg, 13C6,15N2-Lys) amino acids for at least five cell divisions to ensure complete incorporation.
-
Treat the "light" labeled cells with vehicle (e.g., DMSO), "medium" labeled cells with PROTAC A, and "heavy" labeled cells with PROTAC B for the desired time course.
2. Cell Lysis and Protein Extraction:
-
Harvest and combine the cell pellets from the three conditions in a 1:1:1 ratio based on cell count.
-
Lyse the cells in a urea-based buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) containing protease and deubiquitinase inhibitors (e.g., PR-619, PMSF).
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
3. Protein Digestion:
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest the proteins with trypsin overnight at 37°C.
4. Peptide Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilize the eluted peptides.
5. Di-Gly Remnant Immunopurification:
-
Resuspend the lyophilized peptides in an immunoprecipitation (IP) buffer.
-
Incubate the peptides with anti-K-ε-GG antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched ubiquitinated peptides with a low pH solution (e.g., 0.15% TFA).
6. LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
7. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant.
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of ubiquitinated peptides based on the SILAC ratios.
-
Perform bioinformatics analysis to identify significantly regulated ubiquitination sites and associated pathways.
Concluding Remarks
The mass spectrometry-based analysis of ubiquitination induced by cIAP1 PROTACs provides an unparalleled level of detail into their mechanism of action. By leveraging quantitative proteomics techniques, researchers can directly compare the on- and off-target effects of different PROTACs, assess their potency in inducing ubiquitination, and gain insights into the unique ubiquitin chain architectures they promote. The detailed protocol provided in this guide serves as a robust framework for conducting these critical experiments, ultimately facilitating the development of more effective and selective cIAP1-based therapeutics.
References
A Comparative Guide to Novel cIAP1 Ligands for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in oncology due to its role in regulating apoptosis and cell survival signaling pathways. A diverse landscape of novel ligands targeting cIAP1 has been developed, each with distinct mechanisms of action and therapeutic potential. This guide provides a comparative analysis of "cIAP1 Ligand-Linker Conjugates 8," a building block for targeted protein degraders, against other prominent cIAP1 ligands, supported by experimental data and detailed protocols.
Introduction to cIAP1 Ligands
cIAP1 is an E3 ubiquitin ligase that plays a pivotal role in cell death regulation. Its overexpression in various cancers contributes to therapeutic resistance. Novel ligands targeting cIAP1 primarily fall into two categories: Smac mimetics that induce cIAP1 degradation and small molecule inhibitors that modulate its E3 ligase activity.
This compound represents a key component for the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][2][3][4][5][6] These heterobifunctional molecules are designed to recruit cIAP1 to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. While specific performance data for a PROTAC utilizing this particular conjugate is not publicly available, its efficacy would be intrinsically linked to the affinity of its cIAP1-binding moiety and the properties of the accompanying linker and target-binding ligand.
This guide will compare the established cIAP1-degrading Smac mimetics LCL161 , Birinapant , and GDC-0152 , alongside D19 , a novel inhibitor of cIAP1's E3 ligase activity.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for the selected cIAP1 ligands based on published experimental data.
Table 1: Binding Affinity of cIAP1 Ligands
| Compound | Target | Assay Type | Ki / Kd (nM) |
| GDC-0152 | cIAP1-BIR3 | Cell-free | 17[7][8][9][10][11] |
| cIAP2-BIR3 | Cell-free | 43[7][8][9][10][11] | |
| XIAP-BIR3 | Cell-free | 28[7][8][9][10][11] | |
| ML-IAP-BIR | Cell-free | 14[7][8][9][10] | |
| Birinapant | cIAP1-BIR3 | Fluorescence Polarization | High Affinity (nM range)[12][13][14] |
| cIAP2-BIR3 | Fluorescence Polarization | High Affinity (nM range)[14] | |
| XIAP-BIR3 | Fluorescence Polarization | High Affinity (nM range)[12][13][14] | |
| LCL161 | cIAP1 | Cellular Assay (MDA-MB-231) | IC50 = 0.4[15] |
| XIAP | Cellular Assay (HEK293) | IC50 = 35[15] | |
| D19 | cIAP1 RING domain | Biolayer Interferometry | Direct Binding[16][17] |
Table 2: Cellular Potency of cIAP1 Ligands
| Compound | Cell Line | Assay Type | IC50 / Effective Conc. |
| GDC-0152 | A2058 (melanoma) | cIAP1 Degradation | Effective at 10 nM[7][9] |
| MDA-MB-231 (breast cancer) | Cell Viability | Dose-dependent decrease[7][9] | |
| Birinapant | GFP-cIAP1 stable cells | cIAP1 Degradation | IC50 = 17 nM[14] |
| MDA-MB-231 (breast cancer) | PARP Cleavage | Evident at 10 nM[14] | |
| LCL161 | MOLM13-luc+ (AML) | Cell Viability | ~4 µM[18] |
| Ba/F3-D835Y | Cell Viability | ~50 nM[18] | |
| HNSCC cell lines | cIAP1 Degradation | Effective at 100 nM[19] | |
| D19 | H1299 | c-MYC Decrease | 25 µM[16] |
| Various Cancer Cell Lines | Autoubiquitination Inhibition | IC50 = 14.1 µM[16][17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: cIAP1 signaling pathway and points of intervention by novel ligands.
Caption: General experimental workflow for characterizing cIAP1 ligands.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
Objective: To quantitatively measure the binding affinity of a ligand to the BIR3 domain of cIAP1.
Materials:
-
Recombinant GST-tagged cIAP1-BIR3 protein
-
Europium-labeled anti-GST antibody
-
Biotinylated Smac-derived peptide probe
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% BSA)
-
Test compounds (e.g., GDC-0152)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the recombinant cIAP1-BIR3 protein, europium-labeled anti-GST antibody, and the biotinylated Smac peptide probe.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Add SA-APC to all wells.
-
Incubate for another 30-60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 620 nm.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Western Blotting for cIAP1 Degradation
Objective: To assess the ability of a ligand to induce the degradation of endogenous cIAP1 in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test ligand (e.g., Birinapant)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test ligand for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to ensure equal loading.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effect of a cIAP1 ligand on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well clear-bottom plates
-
Test ligand
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO or solubilization buffer
-
Plate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test ligand for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Concluding Remarks
The landscape of cIAP1-targeting ligands is rapidly evolving, offering a range of therapeutic strategies. While Smac mimetics like LCL161, Birinapant, and GDC-0152 have demonstrated potent cIAP1 degradation and pro-apoptotic activity, novel approaches such as inhibiting cIAP1's E3 ligase function with molecules like D19 present an alternative avenue for therapeutic intervention.
The "this compound" represents a versatile tool for the development of next-generation targeted protein degraders. The rational design of PROTACs/SNIPERs utilizing such conjugates, by carefully selecting the target-binding ligand and optimizing the linker, holds significant promise for achieving enhanced selectivity and efficacy in cancer treatment. The experimental protocols provided herein offer a robust framework for the preclinical evaluation and comparison of these and other emerging cIAP1-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Smac mimetic Birinapant induces apoptosis and enhances TRAIL potency in inflammatory breast cancer cells in an IAP-dependent and TNF-α-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. selleck.co.jp [selleck.co.jp]
- 19. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for cIAP1 Inhibition: PROTACs Versus Small Molecule Inhibitors
In the landscape of targeted cancer therapy, the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target due to its role in promoting cancer cell survival and resistance to treatment. Two distinct therapeutic strategies have been developed to counteract its pro-tumorigenic functions: traditional small molecule inhibitors, primarily Smac mimetics, and the newer technology of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals a detailed evaluation supported by experimental data and protocols.
Small molecule inhibitors, such as Smac mimetics, function by binding to the BIR domains of cIAP1, which mimics the endogenous protein Smac/DIABLO. This binding event can disrupt cIAP1's interaction with other proteins and can also induce its auto-ubiquitination and subsequent degradation by the proteasome.[1][2] In contrast, cIAP1-targeting PROTACs are heterobifunctional molecules that act as a bridge between cIAP1 and an E3 ubiquitin ligase, leading to the ubiquitination and degradation of cIAP1.[3][4] This fundamental difference in their mechanism of action—occupancy-driven inhibition versus event-driven degradation—underpins the key distinctions in their performance and therapeutic potential.[5]
Quantitative Performance: A Tale of Two Mechanisms
The efficacy of both PROTACs and small molecule inhibitors can be quantified through various in vitro and in vivo parameters. While direct head-to-head studies are emerging, analysis of existing data provides valuable insights into their comparative performance.
| Parameter | cIAP1 PROTACs | Traditional Small Molecule Inhibitors (Smac Mimetics) | Key Considerations |
| Binding Affinity (Ki/Kd) | Variable; high affinity is not strictly required for potent degradation.[6] | Typically in the low nanomolar range for potent activity.[7] | PROTAC efficacy is more dependent on the formation of a stable ternary complex than on binary binding affinity alone. |
| Degradation (DC50 / Dmax) | Can achieve potent and profound degradation (Dmax >90%) at low nanomolar concentrations.[3] | Induce degradation, but often require higher concentrations compared to PROTACs for similar levels of protein removal.[8][9] | DC50 represents the concentration for 50% degradation, while Dmax is the maximal degradation achievable. |
| Cellular Potency (IC50) | Often exhibit high potency in inhibiting cell growth, sometimes at lower concentrations than their binding affinity would suggest.[10] | Potent inhibitors of cell growth with IC50 values in the low nanomolar range in sensitive cell lines.[8] | IC50 values can be influenced by multiple factors beyond target engagement, including off-target effects and cellular context. |
| In Vivo Efficacy | Have demonstrated significant tumor growth inhibition in xenograft models with good tissue distribution.[3][4] | Have shown anti-tumor efficacy in various xenograft models and are in clinical trials.[1][11] | Pharmacokinetics, bioavailability, and potential for off-target toxicities are critical for in vivo success. |
Table 1: Comparative Performance Metrics of cIAP1 PROTACs and Small Molecule Inhibitors.
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by these two classes of molecules is crucial for their rational development and application.
Signaling Pathways
cIAP1 is a key regulator of the NF-κB signaling pathway and apoptosis. Both PROTACs and Smac mimetics ultimately lead to the degradation of cIAP1, which in turn affects these pathways. The degradation of cIAP1 prevents the ubiquitination of RIPK1, leading to the formation of the ripoptosome and activation of caspase-8, thereby inducing apoptosis. Concurrently, the degradation of cIAP1 stabilizes NIK, leading to the activation of the non-canonical NF-κB pathway.
Experimental Workflow for Comparison
A typical workflow to compare a cIAP1 PROTAC and a small molecule inhibitor would involve a series of in vitro and in vivo experiments to assess their efficacy and mechanism of action.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are protocols for key experiments cited in the evaluation of cIAP1-targeting compounds.
Western Blot for cIAP1 Degradation
This protocol is used to quantify the amount of cIAP1 protein in cells after treatment with a PROTAC or small molecule inhibitor.
-
Cell Treatment: Plate cells (e.g., MDA-MB-231) and treat with various concentrations of the cIAP1 PROTAC or small molecule inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against cIAP1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of cIAP1 degradation.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding affinity of a compound to the cIAP1 BIR3 domain.
-
Reagents: Purified cIAP1 BIR3 protein, a fluorescently labeled tracer peptide that binds to the BIR3 domain, and the test compounds (PROTAC or small molecule inhibitor).
-
Assay Setup: In a 384-well black plate, add the cIAP1 BIR3 protein and the fluorescent tracer at optimized concentrations.
-
Compound Titration: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the compound concentration and fit the data to a suitable binding model to determine the Ki or Kd value.
MTT Assay for Cell Viability
This colorimetric assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: Treat the cells with a range of concentrations of the cIAP1 PROTAC or small molecule inhibitor for a desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
-
Cell Treatment: Treat cells with the compounds as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment groups and administer the cIAP1 PROTAC, small molecule inhibitor, or vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dosing schedule.[1][11]
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement and downstream effects.
Concluding Remarks: A Choice Guided by Therapeutic Goals
Both cIAP1-targeting PROTACs and traditional small molecule inhibitors have demonstrated significant potential in preclinical studies, with Smac mimetics already advancing into clinical trials.[1] The choice between these two modalities depends on the specific therapeutic goals.
PROTACs offer the advantage of catalytic degradation, potentially leading to a more profound and sustained target knockdown at lower doses.[3] This can translate to improved efficacy and a wider therapeutic window. Their ability to degrade the entire protein also eliminates any non-enzymatic scaffolding functions of cIAP1.[12] However, the larger size and complex structure of PROTACs can present challenges in terms of cell permeability and oral bioavailability.[6]
Small molecule inhibitors (Smac mimetics) are generally smaller, more drug-like molecules with potentially better pharmacokinetic properties.[13] They have a well-established mechanism of action and a growing body of clinical data.[1] However, their efficacy is dependent on sustained target occupancy, which may require higher doses and more frequent administration, potentially leading to off-target effects.
Ultimately, the continued investigation and head-to-head comparison of these promising therapeutic strategies will be crucial in determining their optimal roles in the fight against cancer. The data and protocols presented in this guide provide a framework for researchers to conduct their own evaluations and contribute to the advancement of cIAP1-targeted therapies.
References
- 1. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule PROTACs: an emerging technology for targeted therapy in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of cIAP1 Ligands with Other IAP Family Members: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of cIAP1 ligands is paramount for developing targeted therapies that minimize off-target effects. This guide provides a comparative analysis of the cross-reactivity of prominent cIAP1 ligands with other members of the Inhibitor of Apoptosis (IAP) family, supported by experimental data and detailed protocols.
The IAP family of proteins, including XIAP, cIAP1, cIAP2, and ML-IAP (Livin), are key regulators of apoptosis and cell survival. Their deregulation is implicated in various cancers, making them attractive therapeutic targets. Small molecule IAP antagonists, often designed as SMAC mimetics, have been developed to induce apoptosis in cancer cells by inhibiting IAP proteins. However, the therapeutic window and efficacy of these compounds are significantly influenced by their selectivity profile across the IAP family.
Comparative Analysis of IAP Ligand Selectivity
The binding affinities of several well-characterized IAP antagonists for the BIR domains of cIAP1, cIAP2, and XIAP have been determined through various biochemical assays. The data, summarized below, highlights the diverse selectivity profiles of these compounds.
| Compound | cIAP1 (IC50/Ki, nM) | cIAP2 (IC50/Ki, nM) | XIAP (IC50/Ki, nM) | Reference |
| GDC-0152 (Obexelimab) | 18 | 35 | 49 | |
| Birinapant (TL32711) | <1 (Ki) | 1 (Ki, for BIR3) | 25 (Ki, for BIR3) | |
| LCL161 | 0.35 (IC50) | 1.1 (IC50) | 0.9 (IC50) | |
| AEG40730 | 24 (IC50) | 110 (IC50) | 29 (IC50) | |
| SM-164 | 0.56 (Ki) | 1.1 (Ki) | 13.3 (Ki) |
Key Observations:
-
High Affinity for cIAPs: Most of the listed compounds exhibit high-nanomolar to sub-nanomolar affinity for cIAP1 and cIAP2.
-
Variable XIAP Affinity: The affinity for XIAP varies more significantly among the compounds, with some, like Birinapant and SM-164, showing a clear preference for cIAPs over XIAP.
-
Pan-IAP Inhibition: Some ligands, such as LCL161, demonstrate potent inhibition across cIAP1, cIAP2, and XIAP, classifying them as pan-IAP inhibitors.
Signaling Pathways and Experimental Workflow
The development of IAP antagonists is rooted in mimicking the endogenous pro-apoptotic protein SMAC/Diablo. Upon cellular stress, SMAC is released from the mitochondria and binds to IAPs, relieving their inhibitory effect on caspases and promoting apoptosis.
Caption: IAP signaling pathway and the mechanism of SMAC mimetics.
The assessment of IAP ligand cross-reactivity typically involves a series of biochemical and cell-based assays to determine binding affinity and functional consequences of target engagement.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of cIAP1 Ligand-Linker Conjugates
For Immediate Implementation by Laboratory Professionals: This document provides crucial safety and logistical guidance for the proper disposal of cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) ligand-linker conjugates. Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance. These compounds, often utilized in targeted protein degradation research including PROTACs (Proteolysis Targeting Chimeras), are biologically active molecules and must be handled as hazardous chemical waste from generation to disposal.[1][2]
Core Principle: Hazardous Waste Management
All materials contaminated with cIAP1 ligand-linker conjugates, including stock solutions, experimental media, consumables, and personal protective equipment (PPE), must be segregated and disposed of as hazardous waste.[1] Under no circumstances should this waste be mixed with general trash or discharged into the sanitary sewer system.[1][2] The required primary method of disposal is incineration by a licensed hazardous waste management facility.[1]
Hazard Identification and Safety Precautions
Based on safety data for analogous compounds, cIAP1 ligands and their conjugates are classified with specific hazards that necessitate stringent safety protocols. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact conjugate in use.
Table 1: GHS Hazard Classification and Precautionary Measures for a Representative cIAP1 Ligand [3]
| Hazard Classification | GHS Code | Precautionary Statements (Prevention & Response) |
| Acute toxicity, oral (Category 4) | H302 | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |
| Skin corrosion/irritation (Category 2) | H315 | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious eye damage/eye irritation (Category 2A) | H319 | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling cIAP1 ligand-linker conjugates. This includes, at a minimum:
-
Safety goggles with side shields[4]
-
Chemical-resistant gloves (e.g., nitrile)[2]
-
A lab coat or impervious clothing[4]
-
Work should be conducted in a chemical fume hood or other ventilated enclosure to avoid inhalation of dusts or aerosols.[4]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe segregation, collection, storage, and disposal of all waste streams containing cIAP1 ligand-linker conjugates.
Experimental Protocol: Waste Segregation and Collection
-
Establish Designated Waste Containers: Before beginning any experiment, place clearly labeled hazardous waste containers in the immediate work area.[1]
-
Segregate Solid Waste:
-
Items: This stream includes all contaminated disposable materials such as gloves, bench paper, pipette tips, vials, and contaminated wipes.[1]
-
Procedure: Collect all solid waste in a designated, leak-proof plastic bag or container lined with a bag. The container must be clearly labeled "Hazardous Waste" along with the chemical name(s).[5]
-
-
Segregate Liquid Waste:
-
Items: This includes unused stock solutions, experimental media containing the conjugate, and the initial solvent rinses from decontaminating glassware.[1]
-
Procedure: Collect all liquid waste in a compatible, leak-proof, and shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[1] The container must be labeled "Hazardous Waste," with the full chemical name and approximate concentration.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Decontamination of Surfaces and Equipment
Proper decontamination is crucial to prevent cross-contamination and accidental exposure.[1]
-
Procedure: Meticulously wipe all surfaces and non-disposable equipment that have come into contact with the cIAP1 conjugate.
-
Decontamination Solution: Use a suitable solvent, such as alcohol, to scrub surfaces and equipment.[3][4]
-
Rinsing: Follow the initial decontamination with a rinse using water or another appropriate solvent.[1]
-
Waste Disposal: All wipes, paper towels, and other materials used for decontamination must be disposed of as solid hazardous waste.[1]
Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: Prevent the spill from spreading.[2]
-
Cleanup (Solid Spill): Carefully sweep or scoop the material to avoid generating dust.[2]
-
Cleanup (Liquid Spill): Absorb the spill with a non-combustible material like vermiculite, sand, or earth.[2]
-
Collection: Collect all spill cleanup materials into a sealed, labeled container for hazardous waste disposal.[2]
-
Final Decontamination: Decontaminate the spill area thoroughly as described in the decontamination protocol.[2]
Final Disposal Logistics
-
Waste Storage: Store all sealed and properly labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area (SAA).[1]
-
Waste Pickup: Coordinate with your institution's EHS office for the pickup and final disposal of the waste by a licensed hazardous waste contractor.[5] All waste must be disposed of in accordance with local, state, and federal regulations.[3][4]
Visual Guide: Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of waste generated from research involving cIAP1 ligand-linker conjugates.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
